molecular formula C6H7N7 B3352268 2-(7H-purin-6-yl)guanidine CAS No. 446839-81-2

2-(7H-purin-6-yl)guanidine

Cat. No.: B3352268
CAS No.: 446839-81-2
M. Wt: 177.17 g/mol
InChI Key: WDNNRYVUSSAUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7H-Purin-6-yl)guanidine (CAS 446839-81-2) is a heterocyclic organic compound with the molecular formula C6H7N7 and a molecular weight of 177.17 g/mol . It features a purine core, a fundamental structure in biology, fused to a guanidine group. Purines are key molecular building blocks of DNA and RNA and are widely used as intermediates in the design and synthesis of heterocyclic compounds with potential biological, medicinal, and pharmacological activity . The integration of the guanidine moiety, known for its strong basicity and ability to form multiple hydrogen bonds, makes this compound a valuable scaffold in medicinal chemistry and drug discovery. Guanidine-functionalized molecules are explored for their ability to interact with biological targets; for instance, research into guanidine-modified heterocycles has shown promise in developing inhibitors for enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases . Furthermore, incorporating guanidine groups into nucleobase analogs can enhance binding affinity and sequence specificity for nucleic acid duplexes, a technique useful in molecular recognition and probe development . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7H-purin-6-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNRYVUSSAUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Bridging the Worlds of Nucleobases and Bioactive Guanidiniums

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(7H-purin-6-yl)guanidine: Structure, Properties, and Therapeutic Postulates

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields molecules with novel and potent biological activities. This compound represents such a molecule, conceptually merging the purine core, fundamental to genetic information and cellular signaling, with the guanidinium group, a key player in molecular recognition and a common feature in numerous pharmaceuticals.[1][2][3] This guide presents a comprehensive theoretical and practical framework for understanding this unique chemical entity.

While direct experimental data on this compound is not extensively documented in publicly available literature, its structure allows for robust predictions of its chemical behavior, properties, and potential biological roles. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing a foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. We will delve into its predicted properties based on first principles of its constituent moieties, propose a viable synthetic route, and outline a logical pathway for investigating its biological activity.

Molecular Architecture and Inherent Chemical Features

The structure of this compound is characterized by a guanidino group attached to the C6 position of a purine ring. This arrangement creates a molecule that is a structural analog of both the natural nucleobase adenine (6-aminopurine) and the amino acid arginine.

Chemical Structure and Tautomerism

The purine ring can exist in different tautomeric forms, with the proton on the imidazole ring residing on either the N7 or N9 nitrogen. The 7H-tautomer is specified in the nomenclature, though the 9H-tautomer is often the more stable form for many purine derivatives in solution. The guanidino group itself is a strong base and will be protonated to form the highly stable, resonance-delocalized guanidinium cation under physiological conditions (pH ~7.4).

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The combination of the aromatic, heterocyclic purine and the highly basic, polar guanidinium group dictates the molecule's physicochemical profile. These properties are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₇N₇Based on chemical structure.
Molecular Weight 177.17 g/mol Calculated from the molecular formula.
pKa ~13.6The guanidinium group is a very strong base, comparable to sodium hydroxide.[4] The purine ring also has acidic and basic sites (e.g., N1, N7, N9).
Aqueous Solubility HighThe molecule is highly polar and, being protonated at physiological pH, is expected to be readily soluble in water.
LogP < 0 (likely negative)The high polarity and charge of the guanidinium cation suggest a low partition coefficient.
Hydrogen Bonding High CapacityFeatures multiple hydrogen bond donors (N-H groups) and acceptors (purine nitrogens), facilitating strong interactions with biological targets.[2][5]

Proposed Synthesis and Characterization

A logical and efficient synthesis of this compound can be devised based on established methods for guanylation of amino-heterocycles.[6][7] The most direct approach involves the reaction of 6-aminopurine (adenine) with a suitable guanylating agent.

Synthetic Workflow Rationale

The primary challenge in synthesizing guanidines is controlling the reactivity of the guanylating agent. Using a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, provides a stable and manageable reagent. The reaction proceeds via nucleophilic attack of the exocyclic amino group of adenine on the S-methylisothiourea, followed by elimination of methanethiol. The Boc protecting groups can then be cleanly removed under acidic conditions to yield the target compound.

G start 6-Aminopurine (Adenine) intermediate Boc-Protected Intermediate start->intermediate Guanylation reagent N,N'-di-Boc-S-methylisothiourea HgCl₂, NEt₃, DCM reagent->intermediate product This compound (TFA Salt) intermediate->product Deprotection deprotection Trifluoroacetic Acid (TFA) DCM deprotection->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Guanylation of 6-Aminopurine

  • To a solution of 6-aminopurine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (NEt₃, 3.0 eq).

  • Add N,N'-di-Boc-S-methylisothiourea (1.2 eq) and mercury(II) chloride (HgCl₂, 1.1 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield the Final Product

  • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its TFA salt.

  • Collect the solid by filtration and dry under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and proton/carbon environments.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups, such as N-H, C=N, and the aromatic purine system.

Postulated Biological Activity and Therapeutic Potential

The unique hybrid structure of this compound suggests it could function as a modulator of enzymes that recognize purines or arginine. This dual-mimicry opens up several avenues for therapeutic investigation.

Primary Hypothesized Target Class: Protein Kinases

Protein kinases utilize ATP (a purine nucleotide) as a phosphate donor. The purine scaffold is a cornerstone of many kinase inhibitors. It is plausible that this compound could act as a competitive inhibitor in the ATP-binding pocket of various kinases.

Causality of Interaction:

  • Purine Core: The purine ring system can occupy the adenine-binding site, forming key hydrogen bonds with the "hinge" region of the kinase domain.

  • Guanidinium Group: The positively charged guanidinium moiety can form strong, directional hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) often found at the entrance of the ATP-binding cleft. This could confer both potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 This compound hinge Hinge Region (Backbone Amides) pocket Adenine Pocket aspartate Aspartate/Glutamate Residue (COO⁻) purine Purine Ring purine->hinge H-Bonds guanidinium Guanidinium Group (C(NH₂)₂⁺) guanidinium->aspartate Salt Bridge & H-Bonds

Caption: Hypothetical binding mode in a kinase active site.

Other Potential Targets
  • Nitric Oxide Synthases (NOS): These enzymes use arginine as a substrate. The guanidinium group of the molecule could mimic the arginine side chain, potentially leading to NOS inhibition.[3]

  • Purine-Metabolizing Enzymes: Enzymes involved in purine salvage or degradation pathways could be targeted.

  • G-Protein-Coupled Receptors (GPCRs): Specifically, purinergic receptors (e.g., adenosine or P2Y receptors) could be modulated.

Proposed Experimental Workflow for Biological Validation

A structured, multi-tiered approach is essential to efficiently identify and validate the biological activity of this novel compound.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Activity screen Broad Kinase Panel Screen (e.g., KinomeScan) ic50 Biochemical IC₅₀ Determination (for identified kinase hits) screen->ic50 Identified Hits cyto Cytotoxicity Assay (e.g., MTS/MTT on cell lines) cyto->ic50 Confirm Non-Toxic Concentration Range target_phos Target Engagement Assay (e.g., Western Blot for substrate phosphorylation) ic50->target_phos Confirmed Potent Hits downstream Cell-Based Functional Assay (e.g., Cytokine release, Proliferation) target_phos->downstream

Caption: Tiered workflow for biological activity screening.

Self-Validating Protocol Design
  • Initial Broad Screening (Tier 1): The compound should first be screened against a large, diverse panel of human kinases at a single high concentration (e.g., 10 µM). Concurrently, its general cytotoxicity should be assessed in one or two common cell lines (e.g., HEK293, HeLa) to establish a non-toxic concentration window for subsequent assays. A compound that is broadly cytotoxic is less desirable as a specific inhibitor.

  • Hit Confirmation and Potency (Tier 2): Any kinases showing significant inhibition (e.g., >50% at 10 µM) from the primary screen are considered "hits." The next step is to perform dose-response experiments for these specific kinases to determine their half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency.

  • Cellular Target Engagement and Function (Tier 3): For the most potent and selective hits, the investigation moves into a cellular context.

    • Target Engagement: It is crucial to demonstrate that the compound inhibits the target kinase inside the cell. This can be done by treating cells with the compound and then measuring the phosphorylation level of a known substrate of that kinase via Western Blot or similar techniques. A reduction in substrate phosphorylation validates that the compound is cell-permeable and engages its intended target.

    • Functional Outcome: Finally, a functional assay relevant to the kinase's biological role should be performed. For an inflammatory kinase, this could be measuring the inhibition of pro-inflammatory cytokine release (e.g., IL-6, TNF-α) after stimulation.[7]

Conclusion

This compound stands as a molecule of significant theoretical interest, strategically positioned at the intersection of nucleobase and guanidinium chemistry. While awaiting empirical validation, the principles of medicinal chemistry provide a strong basis for predicting its properties and biological potential, particularly as a kinase inhibitor. The proposed synthetic and screening strategies outlined in this guide offer a clear and logical roadmap for any research program aiming to explore this promising chemical space. Its unique structural features warrant investigation and could lead to the development of novel probes or therapeutic leads for a range of human diseases.

References

  • Wikipedia. Guanidine. [Link]

  • American Chemical Society. (2020). Guanidine. [Link][8]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... [Link][1]

  • Journal of Chemical and Pharmaceutical Research. (2016). Applications of Guanidine in Pharmaceutical Field. [Link][2]

  • MDPI. (2021). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link][9]

  • ScienceOpen. (2023). Biologically active guanidine alkaloids. [Link][10]

  • PubMed. (2013). Biological activities of guanidine compounds. [Link][3]

  • INEOS OPEN. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link][4]

  • ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. [Link][5]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][6]

  • National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][7]cite: 27]

Sources

molecular weight and formula of 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(7H-purin-6-yl)guanidine: Molecular Characteristics, Synthesis, and Biological Prospects

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the fusion of well-established pharmacophores into novel molecular architectures presents a compelling strategy for the development of new therapeutic agents. This compound is a fascinating hybrid molecule that conjugates a purine scaffold, central to nucleic acid structure and cellular signaling, with a guanidine moiety, a group known for its basicity and ability to engage in multiple hydrogen bond interactions. This guide provides a comprehensive technical overview of this compound, including its deduced molecular formula and weight, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the known pharmacology of its constituent parts. This document is intended for researchers and professionals in the fields of chemical biology, pharmacology, and drug development who are interested in the exploration of novel small molecules with therapeutic potential.

Molecular Identity and Physicochemical Properties

The name this compound suggests a guanidine molecule substituted at one of its nitrogen atoms with a 7H-purin-6-yl group. Based on this nomenclature, the following molecular formula and weight have been deduced.

  • Chemical Formula: C₆H₇N₇

  • Molecular Weight: 177.17 g/mol

The structure of this compound combines the aromatic, heterocyclic purine ring system with the highly basic guanidine group. The "7H" designation specifies the tautomeric form of the purine ring, with a hydrogen atom on the nitrogen at position 7.

Synthesis Reactant1 6-Chloropurine Reaction + Reactant1->Reaction Reactant2 Guanidine Reactant2->Reaction Product This compound Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction Heat Heat (Δ) Heat->Reaction Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or potassium carbonate (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound can be inferred from the known roles of its constituent moieties. Purine analogs are well-known to interact with a wide range of biological targets, often by mimicking endogenous purines such as adenine and guanine. Guanidine-containing compounds are also prevalent in biologically active molecules, where the guanidinium group can participate in crucial electrostatic and hydrogen bonding interactions with target proteins. [1][2] Hypothesized Biological Targets:

  • Kinases: Many kinases have an ATP-binding pocket that recognizes the adenine moiety of ATP. The purine core of this compound could potentially allow it to act as a competitive inhibitor of various kinases. [3]* Dehydrogenases: Some dehydrogenases utilize NAD⁺ or FAD as cofactors, both of which contain an adenine component. The purine scaffold could enable interaction with the cofactor binding sites of these enzymes.

  • G-protein-coupled receptors (GPCRs): Adenosine receptors are a class of GPCRs that are activated by adenosine. The structural similarity of the purine core to adenosine suggests that this compound could potentially modulate the activity of these receptors.

  • Enzymes involved in nucleic acid metabolism: The purine structure is fundamental to the substrates of these enzymes, making them potential targets.

The guanidine group, which will be protonated to the guanidinium cation at physiological pH, can form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate in a protein's active site. This could enhance the binding affinity and specificity of the molecule for its target.

Signaling_Pathway cluster_cell Cell Receptor Receptor (e.g., Kinase) Substrate Substrate Receptor->Substrate Phosphorylation Molecule This compound Molecule->Receptor Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

References

  • Wikipedia. Guanidine. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - [Link]

  • RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. [Link]

  • Veeprho. Brimonidine EP Impurity E | CAS 168329-48-4. [Link]

  • PubMed. Biological activities of guanidine compounds. [Link]

  • ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).. [Link]

  • ResearchGate. Synthesis and physical properties of novel guanidine containing molecular clips. Strong host-guest binding and formation of a ly. [Link]

  • PubMed. 7-Guanidinyl Coumarins: Synthesis, Photophysical Properties, and Application to Exploit the Pd-Catalyzed Release of Guanidines. [Link]

  • ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. [Link]

  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

  • RSC Publishing. Synthesis of N-(2-chloro purin-6-yl) aza-18-crown-6 and its interaction with human serum albumin. [Link]

  • NIH. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • PubChem. Guanidine. [Link]compound/Guanidine)

Sources

Mechanistic Architecture & Therapeutic Validation of Purinyl Guanidine P2X7 Antagonists

[1]

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of purinyl guanidine derivatives , a class of small molecules engineered primarily as antagonists of the P2X7 receptor .[1] Unlike traditional ATP-competitive inhibitors, recent structural biology reveals that these derivatives (often featuring a cyanoguanidine linker) function as allosteric, non-competitive antagonists .[1] They bind to a distinct inter-subunit "turret" pocket, locking the receptor in a closed state and preventing the formation of the transmembrane macroscopic pore. This mechanism is critical for their therapeutic efficacy in blocking the NLRP3 inflammasome cascade, offering a potent intervention for neuroinflammation and neuropathic pain.

Molecular Architecture & SAR

The "purinyl guanidine" scaffold represents a medicinal chemistry evolution designed to overcome the poor bioavailability of early P2X7 antagonists (e.g., reactive Blue dyes or unstable oxidized ATP).[1]

The Pharmacophore

The core structure typically consists of three domains:[1]

  • The Heterocyclic Head (Purine): Mimics the adenine base of ATP but lacks the ribose-phosphate tail, eliminating metabolic instability.[1] In optimized derivatives (e.g., analogs of the prototype A-804598), this can be a quinoline or purine ring.[1]

  • The Linker (Cyanoguanidine): This is the critical structural pivot.[1]

    • Basicity Modulation: The electron-withdrawing cyano group lowers the pKa of the guanidine nitrogen, reducing ionization at physiological pH.[1] This dramatically improves CNS penetration and oral bioavailability compared to a raw guanidine.[1]

    • H-Bond Network: It forms a rigid hydrogen-bond network within the allosteric pocket, orienting the molecule.[1]

  • The Hydrophobic Tail: Often a bulky group (e.g., adamantyl, substituted phenyl) that occupies the hydrophobic "upper body" vestibule of the P2X7 trimer.[1]

Structure-Activity Relationship (SAR)
DomainModificationEffect on Potency (IC50)
Purine Core C2/C6 SubstitutionCritical for orienting the molecule away from the ATP site.[1]
Linker CyanoguanidineOptimal. Replaces thiourea (toxic) or urea (weak).[1]
Tail Adamantyl / t-ButylHigh Potency. Fills the inter-subunit hydrophobic pocket.[1]
Tail Small Alkyl (Methyl)Loss of Activity. Fails to bridge the subunit interface.[1]

Mechanism of Action: Allosteric Turret Locking

Historically classified as competitive antagonists, high-resolution crystallography now confirms that purinyl guanidines act via negative allosteric modulation (NAM) .[1]

The Binding Site

Instead of competing directly with ATP at the orthosteric site (located at the subunit interface "waist"), these derivatives bind to a non-overlapping allosteric pocket located in the "upper body" or "turret" of the receptor trimer.[1]

The Kinetic Lock[1]
  • Resting State: The P2X7 channel is closed.

  • ATP Binding: ATP binds to the orthosteric site, inducing a conformational collapse of the upper turret that usually pulls the transmembrane helices open.[1]

  • Antagonist Action: The purinyl guanidine wedges into the inter-subunit cavity.[1] Its bulk physically prevents the narrowing of the turret required for channel opening.[1]

  • Result: The channel remains locked in a non-conducting state despite ATP occupancy. This blocks both the rapid cation flux (

    
    ) and the subsequent formation of the macroscopic pore permeable to large molecules (up to 900 Da).[1]
    
Pathway Visualization

The following diagram illustrates the specific blockade point within the inflammatory cascade.

P2X7_PathwayATPExtracellular ATP(High Concentration)P2X7P2X7 Receptor(Trimer)ATP->P2X7 ActivatesChannel_OpenChannel Opening(Cation Influx: Ca2+, Na+)P2X7->Channel_Open < 10msPore_FormMacroscopic Pore Formation(Dye Uptake)P2X7->Pore_Form > 10sGuanidinePurinyl Guanidine(Allosteric Blockade)Guanidine->P2X7 Locks Turret (NAM)K_EffluxK+ EffluxChannel_Open->K_EffluxPore_Form->K_EffluxNLRP3NLRP3 InflammasomeAssemblyK_Efflux->NLRP3 TriggerCaspaseCaspase-1ActivationNLRP3->CaspaseCytokineIL-1β / IL-18Maturation & ReleaseCaspase->Cytokine

Caption: Purinyl guanidines act as Negative Allosteric Modulators (NAM), preventing P2X7 channel gating and subsequent NLRP3 inflammasome activation.[1]

Experimental Validation Protocols

To validate a purinyl guanidine derivative, researchers must demonstrate blockade of two distinct P2X7 modalities: rapid channel gating and large pore formation.[1]

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This is the gold-standard assay for P2X7 functional validation.[1] P2X7 is unique in that prolonged activation dilates the pore to allow large cations (like YO-PRO-1) to enter the cell.[1][2]

Objective: Determine

  • Cell Preparation:

    • Use HEK293 cells stably transfected with human P2X7 (hP2X7-HEK).[1]

    • Seed at

      
       cells/well in poly-D-lysine coated 96-well black plates.
      
  • Buffer System:

    • Low divalent cation buffer (sucrose-based or low

      
       PBS) is required, as high 
      
      
      naturally inhibits P2X7.[1]
  • Dye Loading:

    • Add YO-PRO-1 iodide (1-2

      
       final concentration).[1] This dye is non-fluorescent outside the cell but fluoresces green upon binding DNA.[1]
      
  • Compound Treatment:

    • Incubate cells with the purinyl guanidine derivative (serial dilution) for 30 minutes at 37°C.

    • Control: Use A-804598 (10

      
      ) as a positive control for blockade.[1]
      
  • Activation:

    • Stimulate with BzATP (agonist, 100-300

      
      ).[1] BzATP is more potent than ATP at P2X7.[1]
      
  • Readout:

    • Measure fluorescence kinetics (Ex 485 nm / Em 530 nm) every 30 seconds for 30 minutes.

    • Validation: The slope of fluorescence increase should be flattened by the antagonist in a dose-dependent manner.[1]

Protocol B: FLIPR Calcium Flux Assay (Channel Gating)

Objective: Confirm blockade of rapid

  • Loading: Load hP2X7-HEK cells with Fluo-4 AM calcium indicator for 45 mins.

  • Incubation: Add test compounds and incubate for 20 mins.

  • Challenge: Inject BzATP (

    
     concentration).
    
  • Measurement: Record fluorescence peak immediately upon injection (FLIPR or FlexStation).

  • Differentiation: Compare results with Protocol A. A true P2X7 antagonist blocks both Ca2+ flux and dye uptake.[1] If it only blocks dye uptake, it may be a pore-specific blocker (rare) rather than a channel antagonist.[1]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Primary Screencluster_1Phase 2: Mechanism Validationcluster_2Phase 3: Functional TranslationStep1Ca2+ Flux (Fluo-4)(High Throughput)Step2Hit Selection(>50% Inhibition)Step1->Step2Step3YO-PRO-1 Uptake(Pore Confirmation)Step2->Step3 PassStep4Electrophysiology(Patch Clamp)Step3->Step4 Confirm ModeStep5IL-1β Release Assay(Microglia/Macrophage)Step4->Step5 Validated Candidate

Caption: Screening cascade for validating purinyl guanidine derivatives, moving from rapid flux to functional cytokine inhibition.

Therapeutic Implications

The unique "turret-locking" mechanism of purinyl guanidines offers distinct advantages in drug development:

  • Safety Profile: Because they are non-competitive, their efficacy is less dependent on the fluctuating high concentrations of extracellular ATP found in inflamed tissues.

  • Selectivity: The allosteric pocket is highly divergent among P2X subtypes.[1] Purinyl guanidines (like A-804598) show >1000-fold selectivity for P2X7 over P2X1-6, avoiding side effects like taste disturbance (P2X2/3) or bladder dysfunction (P2X1).[1]

  • CNS Efficacy: The cyanoguanidine moiety facilitates blood-brain barrier (BBB) penetration, making these candidates viable for neuroinflammatory depression , Alzheimer's disease , and Multiple Sclerosis .[1]

References

  • Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor.[1] eLife.[1][3] [Link]

  • Donnelly-Roberts, D. L., et al. (2009). [3H]A-804598... is a novel, potent, and selective antagonist radioligand for P2X7 receptors.[1] Neuropharmacology.[1] [Link]

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable fluorescent dye YO-PRO-1... [Link][1]

  • Caseley, E. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists.[1] Journal of Medicinal Chemistry.[1] [Link][1]

The Therapeutic Potential of 6-Guanidinopurines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The introduction of a guanidinium group at the 6-position of the purine ring system creates a unique chemical entity, the 6-guanidinopurine core, with the potential for diverse pharmacological activities. While direct research on 2-(7H-purin-6-yl)guanidine is limited, this guide will explore the therapeutic promise of the broader 6-guanidinopurine class of compounds. By examining the synthesis, chemical properties, and biological activities of related molecules, we will provide a forward-looking perspective on their potential as kinase inhibitors, anticancer agents, and antivirals. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing molecular architecture.

Introduction: The Strategic Combination of Purine and Guanidinium Moieties

The purine ring is a privileged scaffold in drug discovery, forming the core of endogenous signaling molecules such as adenine and guanine, and a wide array of synthetic drugs. Its inherent ability to interact with a multitude of biological targets, primarily through hydrogen bonding and aromatic stacking, makes it an attractive starting point for the design of novel therapeutics.

The guanidinium group, a protonated form of guanidine, is a strongly basic and highly polar functional group. Its positive charge at physiological pH allows for strong electrostatic and hydrogen-bonding interactions with negatively charged residues such as aspartate, glutamate, and phosphate groups within protein active sites. Guanidine-containing natural products and synthetic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The conjugation of a guanidinium group to the 6-position of a purine ring, as in the case of this compound, creates a molecule with a unique set of physicochemical properties. This combination offers the potential for:

  • Enhanced Target Affinity: The guanidinium group can act as a "charge anchor," providing a strong initial binding interaction with the target protein.

  • Modulation of Kinase Activity: The purine core is a well-established ATP-mimetic scaffold for kinase inhibition. The 6-guanidinium substitution can confer selectivity and potency towards specific kinases.

  • Novel Mechanisms of Action: The unique electronic and steric properties of the 6-guanidinopurine scaffold may lead to interactions with novel biological targets or allosteric sites.

This guide will delve into the available scientific literature to build a comprehensive understanding of the therapeutic potential of 6-guanidinopurines, with a focus on their synthesis, biological evaluation, and future outlook.

Synthetic Strategies for 6-Guanidinopurines

The synthesis of 6-guanidinopurines is primarily achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the purine ring with guanidine. The most common precursor is a 6-chloropurine derivative, which is readily available through various synthetic routes.

General Synthetic Protocol

A general and established method for the synthesis of 6-guanidinopurines involves the reaction of a 6-chloropurine with guanidine in a suitable solvent, often an alcohol, at elevated temperatures.

Experimental Protocol: Synthesis of a 6-Guanidinopurine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 6-chloropurine derivative in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Guanidine: Add an excess of guanidine hydrochloride or guanidine free base to the solution. If using the hydrochloride salt, a non-nucleophilic base such as triethylamine may be added to liberate the free guanidine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 6-guanidinopurine.

Synthesis_Workflow cluster_synthesis Synthesis of 6-Guanidinopurines start 6-Chloropurine Derivative reaction Nucleophilic Aromatic Substitution start->reaction reagent Guanidine reagent->reaction product Crude 6-Guanidinopurine reaction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure 6-Guanidinopurine purification->final_product

Caption: General workflow for the synthesis of 6-guanidinopurines.

Therapeutic Potential: Insights from Related Compounds

Due to the limited direct data on this compound, we will extrapolate its potential therapeutic applications by examining the well-documented activities of structurally related 6-substituted purines and guanidine-containing compounds.

Kinase Inhibition: A Promising Avenue

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] The purine scaffold is a well-established ATP mimetic, and numerous purine analogs have been developed as kinase inhibitors. The introduction of a guanidinium group at the C6 position has the potential to enhance both potency and selectivity.

Guanidinium-based derivatives have been explored as kinase inhibitors, demonstrating the relevance of this moiety in designing new anticancer agents.[3] For instance, analogues of the cyclin-dependent kinase (CDK) inhibitor roscovitine, which feature a guanidino group at the C6 position of the purine, have been synthesized and evaluated. These compounds displayed inhibitory activity against CDK1 and CDK2, with some derivatives showing increased potency compared to the parent compound.

Kinase_Inhibition_Pathway cluster_pathway Mechanism of Kinase Inhibition atp ATP kinase Protein Kinase (Active Site) atp->kinase Binds phospho_substrate Phosphorylated Substrate (Cellular Signaling) kinase->phospho_substrate Phosphorylates inhibition Inhibition kinase->inhibition substrate Substrate Protein substrate->kinase Binds inhibitor 6-Guanidinopurine (ATP Mimetic) inhibitor->kinase Competitively Binds

Caption: Competitive ATP binding mechanism of 6-guanidinopurine kinase inhibitors.

Anticancer Potential: Beyond Kinase Inhibition

The purine analogs 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP) are clinically used anticancer agents.[4][5] Their mechanism of action involves metabolic activation to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[6] This antimetabolite approach provides a precedent for the potential of other 6-substituted purines, including 6-guanidinopurines, as anticancer drugs.

The guanidinium group itself has been incorporated into various anticancer agents. Its ability to interact with DNA and other cellular macromolecules suggests that 6-guanidinopurines could exert their anticancer effects through multiple mechanisms, including:

  • DNA Intercalation or Groove Binding: The planar purine ring and the cationic guanidinium group could facilitate binding to DNA.

  • Inhibition of DNA and RNA Synthesis: Similar to 6-TG and 6-MP, 6-guanidinopurines could be metabolized to nucleotides that inhibit key enzymes in nucleic acid biosynthesis.

  • Induction of Apoptosis: By targeting key signaling pathways, these compounds could trigger programmed cell death in cancer cells.

Table 1: Comparison of 6-Substituted Purine Anticancer Agents

CompoundMechanism of ActionClinical Application
6-Thioguanine (6-TG) Incorporation into DNA and RNA, leading to cytotoxicity.[6]Acute myeloid leukemia, acute lymphoblastic leukemia.
6-Mercaptopurine (6-MP) Inhibition of purine biosynthesis and incorporation into nucleic acids.Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis.[5]
6-Guanidinopurines (Hypothesized) Potential for kinase inhibition, DNA interaction, and antimetabolite activity.Investigational.
Antiviral Activity: An Area for Exploration

While a study on certain 2- and 6-guanidinopurines reported a lack of antiviral activity, the broad structural diversity possible within this class of compounds warrants further investigation.[7] The purine scaffold is central to many antiviral drugs (e.g., acyclovir, ganciclovir), which act as nucleoside analogs to inhibit viral DNA or RNA polymerases. The unique properties of the guanidinium group could potentially be leveraged to design novel antiviral agents with improved target affinity or a different resistance profile.

Future Directions and Conclusion

The therapeutic potential of this compound and the broader class of 6-guanidinopurines remains largely unexplored. This technical guide has aimed to provide a comprehensive overview of the scientific rationale for investigating these compounds further. Based on the available evidence from related molecules, the most promising avenues for research appear to be in the areas of kinase inhibition and cancer therapy.

Key future research directions should include:

  • Synthesis and Screening of a Diverse Library: A systematic synthesis of a library of 6-guanidinopurines with various substitutions on the purine ring and the guanidinium group is essential. This library should be screened against a broad panel of protein kinases and cancer cell lines.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

  • Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

References

  • (No author given). (2023). In Vitro and In Vivo Therapeutic Potential of 6,6′-Dihydroxythiothiobinupharidine (DTBN) from Nuphar lutea on Cells and K18-hACE2 Mice Infected with SARS-CoV-2. National Institutes of Health. [Link]

  • (No author given). (2023). In Vitro and In Vivo Therapeutic Potential of 6,6′-Dihydroxythiothiobinupharidine (DTBN) from Nuphar lutea on Cells and K18-hACE2 Mice Infected with SARS-CoV-2. MDPI. [Link]

  • Savarin, M., & Bertino, J. R. (2014). 6-thioguanine: a drug with unrealized potential for cancer therapy. The Oncologist. [Link]

  • (No author given). (Date unavailable). Role of 6-Mercaptopurine in the potential therapeutic targets DNA base pairs and G-quadruplex DNA: insights from quantum chemical and molecular dynamics simulations. PubMed. [Link]

  • (No author given). (2013). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology. [Link]

  • (No author given). (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist. [Link]

  • Česnek, M., et al. (Date unavailable). Synthesis and Properties of 2-Guanidinopurines. ResearchGate. [Link]

  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]

  • (No author given). (2023). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

  • (No author given). (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • (No author given). (Date unavailable). Card Expert Search. ClinicalTrials.gov. [Link]

  • LePage, G. A., & Whitecar, J. P. Jr. (1971). Pharmacology of 6-thioguanine in man. Cancer Research. [Link]

  • Chheda, G., & Hong, C. I. (1971). Synthesis of naturally occurring 6-ureidopurines and their nucleosides. Journal of Medicinal Chemistry. [Link]

  • (No author given). (1980). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry. [Link]

  • (No author given). (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. [Link]

  • (No author given). (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • (No author given). (2001). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • (No author given). (Date unavailable). Inhibitors Approved for Clinical Use. MRC PPU. [Link]

  • (No author given). (2019). The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors. Cell Death & Disease. [Link]

  • (No author given). (Date unavailable). Clinical Trials. ClinicalTrials.gov. [Link]

Sources

Technical Deep Dive: Target Binding Profile of 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target binding affinity, mechanism of action, and experimental characterization of 2-(7H-purin-6-yl)guanidine (systematically known as 6-guanidinopurine ).

Executive Summary

This compound , commonly referred to as 6-guanidinopurine (6-GP) , represents a "privileged scaffold" in medicinal chemistry. Unlike simple purine bases (adenine, guanine), the C6-guanidine modification introduces a unique hydrogen-bonding donor/acceptor motif that significantly alters the molecule's electrostatic potential and pKa.

While the unsubstituted core exhibits moderate affinity for metabolic enzymes like Guanine Deaminase , its primary utility lies as a high-affinity pharmacophore in Kinase Inhibitors (specifically CDKs) and Ribosomal RNA ligands . This guide analyzes the binding mechanics of the 6-GP core, demonstrating its role in stabilizing the "hinge region" of kinases and the peptidyl transferase center of bacterial ribosomes.

Chemical Identity & Structural Biology

Physicochemical Profile

The 6-guanidinopurine moiety is an isostere of adenine where the exocyclic amine is replaced by a guanidine group. This modification increases basicity and expands the hydrogen bond network.

PropertyValueClinical Relevance
IUPAC Name N-(7H-purin-6-yl)guanidineCore scaffold identification
Molecular Weight 177.17 g/mol Fragment-based drug design (FBDD)
H-Bond Donors 4 (N1, N3, Guanidine NHs)Critical for "Hinge Binding" in Kinases
H-Bond Acceptors 3 (N7, Guanidine N)Interacts with catalytic residues
pKa (Guanidine) ~7.7 - 8.5 (Purine-linked)Protonated at physiological pH
LogP -1.25 (Estimated)High water solubility; requires hydrophobic substitution for cell permeability
Structural Significance

The planar purine ring allows for


-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. The C6-guanidine tail extends into the solvent-accessible region or specific sub-pockets, often mimicking the transition state of adenosine deaminase or providing a "dual-anchor" point for kinase selectivity.

Target Binding Profile

The binding affinity of this compound is context-dependent. The unsubstituted molecule acts as a weak competitive inhibitor/substrate, while N9- or C2-substituted derivatives achieve nanomolar potency.

Primary Target: Cyclin-Dependent Kinases (CDKs)

The 6-guanidinopurine scaffold is a potent template for ATP-competitive inhibitors targeting CDKs (e.g., CDK2, CDK5, CDK9), which are critical regulators of the cell cycle and transcription.

  • Mechanism of Action: The purine ring occupies the ATP-binding pocket. The N7 and C6-guanidine group form a bidentate hydrogen bond with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

  • Affinity Data:

    • Unsubstituted Core:

      
       (Low affinity due to lack of hydrophobic contacts).
      
    • C2/N9-Substituted Derivatives:

      
      .
      
    • Selectivity: The guanidine group decreases pan-kinase selectivity compared to adenine but increases potency against specific isoforms by interacting with the "gatekeeper" residue.

Secondary Target: Bacterial Ribosome (50S Subunit)

Recent studies utilize 6-guanidinopurine as a headgroup in Pleuromutilin conjugates .

  • Binding Site: Peptidyl Transferase Center (PTC) of the 23S rRNA.[1]

  • Mechanism: The purine moiety stacks against nucleotide bases (e.g., C2469), while the guanidine group forms salt bridges with the phosphate backbone.

  • Affinity Data (Conjugate):

    • 
      : 
      
      
      
      (17.7 nM).
    • Impact: Significantly higher affinity than the parent pleuromutilin (

      
      ).[1]
      
Metabolic Target: Guanine Deaminase (Guanase)
  • Role: 6-GP acts as a competitive inhibitor or slow-turnover substrate.

  • Mechanism: Mimics the tetrahedral intermediate of the deamination reaction.

  • Affinity:

    
     in the low micromolar range (
    
    
    
    ).

Mechanism of Binding (Molecular Dynamics)

The following diagram illustrates the structural logic of how the 6-guanidinopurine scaffold interacts within the ATP-binding pocket of a generic kinase (e.g., CDK2).

BindingMechanism Scaffold 6-Guanidinopurine (Scaffold) Hinge Kinase Hinge Region (Leu83/Glu81) Scaffold->Hinge H-Bond (N7 Acceptor) Scaffold->Hinge H-Bond (Guanidine NH Donor) Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Pi-Pi Stacking RibosePocket Ribose Binding Pocket (Hydrophobic) Scaffold->RibosePocket Van der Waals (N9-Substituents) Inhibition ATP Competition (Cell Cycle Arrest) Scaffold->Inhibition Blocks ATP Binding

Figure 1: Schematic of the bidentate hydrogen-bonding network formed by the 6-guanidinopurine scaffold in the kinase hinge region.

Experimental Validation Protocols

To validate the binding affinity of this compound derivatives, the following self-validating protocols are recommended.

Surface Plasmon Resonance (SPR) for Determination

Objective: Direct measurement of binding kinetics (


) to the target protein (e.g., CDK2 or Ribosome).
  • Sensor Chip Preparation:

    • Immobilize the target protein (Ligand) on a CM5 sensor chip via amine coupling.

    • Target Density: Aim for ~2000 RU to prevent mass transport limitations.

  • Analyte Injection:

    • Prepare a dilution series of 6-guanidinopurine (0.1 nM to 10

      
      ) in Running Buffer (HBS-EP+).
      
    • Flow Rate: 30

      
       to minimize re-binding artifacts.
      
    • Contact Time: 120 seconds association, 300 seconds dissociation.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Validation:

      
       value must be 
      
      
      
      of
      
      
      .
    • Control: Inject analyte over a reference surface (BSA or deactivated flow cell) to subtract non-specific binding.

Radiometric Kinase Assay ( )

Objective: Functional validation of enzyme inhibition.

  • Reaction Mix:

    • Kinase (e.g., CDK2/CyclinE), Substrate (Histone H1),

      
      -ATP, and test compound.
      
  • Incubation:

    • Incubate at 30°C for 20 minutes (linear range of enzyme activity).

  • Termination:

    • Spot reaction onto P81 phosphocellulose paper.

    • Wash with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification:

    • Measure radioactivity via scintillation counting.

    • Calculate

      
       using a non-linear regression (Sigmoidal Dose-Response).
      

Implications for Drug Development[2]

The this compound structure serves as a versatile Lead Compound rather than a final drug candidate due to:

  • Solubility: The guanidine group enhances aqueous solubility, a common bottleneck for purine drugs.

  • Synthetic Accessibility: The C6-guanidine can be installed via nucleophilic aromatic substitution on 6-chloropurine, allowing rapid library generation.

  • Toxicity: Guanidine-containing compounds can exhibit off-target effects (e.g., on voltage-gated channels). Toxicity profiling is essential early in the optimization phase.

Summary of Binding Data
Target ClassBinding ModeAffinity RangeReference
CDK Kinases ATP-Competitive

(Derivatives)
[1, 3]
Ribosome (50S) RNA Intercalation

(Conjugates)
[2]
Guanine Deaminase Transition State Mimic

[4]

References

  • Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate.

  • Discovery of a Potent Adenine–Benzyltriazolo–Pleuromutilin Conjugate with Pronounced Antibacterial Activity against MRSA. ResearchGate.

  • Synthesis of Modified Oligonucleotides Containing 4-Guanidino-2-pyrimidinone Nucleobases. ResearchGate.

  • Purine - A2B Chem (Chemical Data & CAS References). A2B Chem.

Sources

A Framework for the Toxicological Evaluation of 2-(7H-purin-6-yl)guanidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(7H-purin-6-yl)guanidine is a unique small molecule integrating a purine scaffold, analogous to the endogenous nucleobase guanine, with a highly basic guanidinium group. This structure suggests a potential for biological activity, possibly through interaction with nucleic acid metabolic pathways or cellular signaling cascades. However, the same features necessitate a thorough and systematic evaluation of its toxicological profile to ensure safety in potential therapeutic applications. As no comprehensive public toxicity data for this specific molecule currently exists, this guide provides a robust framework for its evaluation. We will detail a tiered, logic-driven approach, from initial computational predictions through definitive in vivo studies, grounded in established regulatory science and best practices. This document is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety of novel chemical entities.

Introduction: The Scientific Imperative for a Toxicity Profile

The chemical structure of this compound presents a compelling case for investigation. The purine core is a cornerstone of biochemistry, while the guanidine moiety is a strong base found in bioactive natural products and pharmaceuticals.[1] This hybrid structure could, for example, mimic guanine to interfere with viral DNA synthesis, a mechanism used by some antiviral drugs.[2] However, this structural similarity to essential biomolecules is a double-edged sword. Purine analogs can be incorporated into DNA or RNA, potentially leading to mutagenicity or cytotoxicity, while the guanidine group is associated with skin and eye irritation and can be toxic if ingested or inhaled.[3][4][5]

Therefore, establishing a comprehensive toxicity profile is not merely a regulatory hurdle but a fundamental scientific necessity to understand the molecule's potential risks and to guide safe handling and future development. This guide outlines the critical studies required to build this profile from the ground up.

A Tiered Approach to Toxicity Assessment

A modern toxicology program proceeds through a logical sequence of evaluations, designed to gather maximum information while minimizing the use of resources and animal testing. This tiered approach, progressing from computational analysis to cellular assays and finally to whole-organism studies, allows for early identification of liabilities and informed decision-making.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: In Vivo Studies A Physicochemical Characterization (Solubility, pKa, LogP) B Computational Toxicology (DEREK, SAR, Toxtree) [12, 30] A->B Informs Model Inputs C General Cytotoxicity (e.g., MTT, LDH assays) [11, 27] B->C Guides Starting Concentrations D Genotoxicity (Ames Test - OECD 471) [19, 20] C->D E Cardiotoxicity (hERG Assay) [13, 32] C->E F Hepatotoxicity Screen (e.g., HepG2 cells) C->F G Acute Systemic Toxicity (e.g., OECD 423) [18, 44] C->G Informs Dose Selection & Endpoint Monitoring D->G Informs Dose Selection & Endpoint Monitoring E->G Informs Dose Selection & Endpoint Monitoring F->G Informs Dose Selection & Endpoint Monitoring H Repeat-Dose Toxicity (Sub-acute/Sub-chronic) G->H I Safety Pharmacology (Cardiovascular, CNS, Respiratory) H->I

Figure 1: A tiered workflow for assessing the toxicity of a novel chemical entity.

Tier 1: In Silico & Physicochemical Profiling

Physicochemical Characterization

Before any biological testing, fundamental physicochemical properties must be determined. These parameters are critical for designing and interpreting all subsequent assays.

ParameterExperimental MethodRationale and Implication for Toxicity
Aqueous Solubility Kinetic or thermodynamic solubility assayDetermines the maximum achievable concentration in aqueous media for in vitro assays. Poor solubility can lead to false negatives.
pKa Potentiometric titration or UV-spectroscopyThe guanidine group is strongly basic (pKa ~13.5). This predicts the molecule will be fully protonated and charged at physiological pH, affecting membrane permeability and target engagement.
LogP / LogD Shake-flask method (octanol/water) or HPLCMeasures lipophilicity. LogD at pH 7.4 is more relevant. A low LogD is expected due to the charge, suggesting poor passive diffusion across cell membranes but potentially high water solubility.
Computational Toxicology

Computational models serve as an essential first screen to predict potential toxicities based on chemical structure, saving significant time and resources.[6][7] These methods compare the molecule's fragments and overall properties to databases of known toxicants.[8][9]

  • Structural Alerts: Software like DEREK Nexus or Toxtree can identify substructures associated with known toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization). The purine ring could be flagged as a potential DNA intercalator or antimetabolite.

  • Quantitative Structure-Activity Relationship (QSAR): Models can predict endpoints like LD50, mutagenicity, or hERG blockage based on physicochemical properties and structural motifs.[9]

  • Metabolite Prediction: Tools like Meteor Nexus can predict likely metabolic products, which may be more or less toxic than the parent compound.[10] Given the purine core, oxidation via xanthine oxidase is a plausible metabolic pathway.

Tier 2: Definitive In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the compound's interaction with biological systems at the cellular level.

General Cytotoxicity

The initial step is to determine the concentration range at which the compound causes general cell death. This informs the dose selection for more specific assays.

  • Principle: Assays measure indicators of cell viability, such as metabolic activity (MTT assay) or membrane integrity (LDH release assay).[11][12][13]

  • Experimental Protocol (MTT Assay):

    • Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver, HEK293 for kidney) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader. The signal intensity is proportional to the number of viable cells.

    • Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can damage DNA, a potential precursor to cancer.

  • Bacterial Reverse Mutation (Ames) Test (OECD 471):

    • Causality & Rationale: This is the global standard for an initial mutagenicity screen.[14] It uses specially engineered strains of Salmonella typhimurium and Escherichia coli that cannot synthesize an essential amino acid (histidine or tryptophan, respectively).[15] If the test compound is a mutagen, it will cause a reverse mutation in the bacterial DNA, allowing the bacteria to grow on a medium lacking the amino acid. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[14]

    • Self-Validating System: The inclusion of both a vehicle control (e.g., DMSO) to establish the spontaneous reversion rate and known mutagens as positive controls (e.g., sodium azide for base-pair substitution, 2-nitrofluorene for frameshift mutations) ensures the validity of each experiment.

Cardiotoxicity

Drug-induced blockade of the hERG potassium ion channel is a primary cause of cardiac arrhythmias (Torsade de Pointes).[16][17] Therefore, an early assessment of hERG inhibition is a regulatory expectation for most new chemical entities.

  • hERG Inhibition Assay:

    • Principle: This assay directly measures the compound's ability to block the hERG channel. The gold standard is patch-clamp electrophysiology on cells expressing the hERG channel (e.g., HEK293 cells).[18][19]

    • Methodology: A range of compound concentrations are applied to the cells, and the potassium current flowing through the hERG channels is measured. The concentration that inhibits 50% of the current (IC50) is determined.

    • Interpretation: A low IC50 value is a significant red flag. However, the risk depends on the therapeutic window—the ratio of the hERG IC50 to the efficacious plasma concentration of the drug in vivo.[18]

Tier 3: In Vivo Toxicity Assessment

If the in vitro profile is acceptable, studies in animal models are conducted to understand the compound's effects in a whole, integrated biological system.

Acute Systemic Toxicity

This study aims to determine the toxicity of a single, high dose of the compound and to identify a potential lethal dose.

  • Acute Toxic Class Method (OECD 423):

    • Causality & Rationale: This method is a stepwise procedure that uses a minimal number of animals (typically rats) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[20][21] It provides information on the median lethal dose (LD50) and helps identify signs of toxicity and target organs.[22][23]

    • Protocol Outline:

      • Dosing: A group of three animals (usually female rats) is dosed orally at a starting dose (e.g., 300 mg/kg), selected based on in vitro and in silico data.

      • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for up to 14 days.

      • Stepwise Procedure: The outcome of the first group determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, a higher dose is tested. This proceeds until enough information is gathered to classify the compound.

      • Necropsy: At the end of the study, all animals are subjected to a gross necropsy to identify any organ abnormalities.

Anticipated Toxicities Based on Structure
  • Guanidine Moiety: The highly basic guanidine group can cause local irritation to skin and mucous membranes.[24] If absorbed systemically in high doses, it can lead to neurotoxicity.[25]

  • Purine Moiety: As a guanine analog, the compound could interfere with nucleic acid metabolism. This could manifest as bone marrow suppression (affecting rapidly dividing hematopoietic cells) or kidney toxicity if the compound or its metabolites precipitate in the renal tubules. Some guanosine analogs have shown clastogenic effects (chromosome damage) in vitro.[2] A clinical trial for one guanosine nucleotide analogue, BMS-986094, was halted due to serious safety issues, highlighting the potential for toxicity in this class.[26]

Integrated Summary and Risk Assessment

The final step is to synthesize all data from Tiers 1, 2, and 3 into a cohesive toxicity profile. This involves creating a comprehensive summary table and assessing the overall risk.

Assay CategoryEndpoint MeasuredAnticipated Outcome for this compoundRisk Mitigation / Next Steps
Cytotoxicity IC50 in various cell linesModerate to high IC50 (>10 µM) expected due to predicted poor membrane permeability.If potent cytotoxicity is seen, investigate the mechanism (apoptosis vs. necrosis).
Genotoxicity Mutagenicity (Ames Test)Potential for a positive result due to the purine structure.A positive Ames test would trigger follow-up assays (e.g., in vitro micronucleus test) to assess relevance to mammalian cells.
Cardiotoxicity hERG Inhibition IC50Low risk is anticipated, as typical hERG blockers are lipophilic and basic, whereas this molecule is polar.If hERG IC50 is low, assess effects on other cardiac ion channels.
Acute Oral Toxicity LD50 / GHS CategoryLikely Category 4 or 5 ("Harmful if swallowed").[3]Results will define safe handling procedures and guide dose selection for repeat-dose studies.
Target Organ Toxicity Clinical signs, histopathologyPotential for kidney or hematopoietic effects based on the purine analog class.[26]Monitor renal and hematological parameters closely in all in vivo studies.

Conclusion

The toxicological assessment of a novel molecule like this compound requires a methodical, evidence-based approach. While no specific data exists for this compound, a framework built upon established in silico, in vitro, and in vivo assays provides a clear path forward. By understanding the potential liabilities associated with its constituent purine and guanidine moieties, researchers can design a targeted, efficient evaluation program. This guide provides the necessary protocols and scientific rationale to thoroughly characterize the safety profile of this compound, enabling an informed decision on its potential for further development.

References

  • Working, R. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from environments.tools. [Link]

  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from ACS. [Link]

  • Krasteva, N., et al. (2024). Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from carlroth.com. [Link]

  • Asiedu-Gyekye, I. J., et al. (2014). A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride. Journal of Toxicology, 2014, 1-6. [Link]

  • Karlsson, A., et al. (1994). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. Molecular Pharmacology, 45(5), 956-963. [Link]

  • Krasteva, N., et al. (2024). Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review. ETFLIN. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from wikipedia.org. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Valerio, L. G. (2009). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. Environmental Health Perspectives, 117(8), 1257-1264. [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from cyprotex.com. [Link]

  • Stork, C., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery, 1(4), 481-494. [Link]

  • Sheng, J., et al. (2016). Effects of BMS-986094, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function. Toxicological Sciences, 154(1), 117-129. [Link]

  • De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(9), 4443-4456. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Gentronix. (2026). OECD 471 Ames Test. Retrieved from gentronix.co.uk. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from eurofins.com.au. [Link]

  • De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. [Link]

  • Roy, A., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(12), 1637-1717. [Link]

  • Chan, G. K. L., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Suzuki, T., et al. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Molecules, 25(19), 4543. [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Retrieved from ivami.com. [Link]

  • Siddiqa, A., et al. (2019). Synthesis and characterization of 2-(pyridin-2-yl)guanidine derivatives and their metal complexes as potential antibacterial agents using phosphoryl chloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4275-4282. [Link]

  • Sharma, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. [Link]

  • National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from nib.si. [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from rockefeller.edu. [Link]

  • He, J., et al. (2023). Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. MDPI. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from vivotecnia.com. [Link]

  • Russo, D. P., et al. (2021). Introduction to Special Issue: Computational Toxicology. Chemical Research in Toxicology, 34(2), 527-532. [Link]

  • Wikipedia. (n.d.). Chemotherapy. Retrieved from wikipedia.org. [Link]

  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from experiments.springernature.com. [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Chem Help ASAP. (2023, October 5). hERG channel inhibition & cardiotoxicity. Retrieved from YouTube. [Link]

  • Nohmi, T., et al. (2018). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 40, 12. [Link]

  • Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from regulations.gov. [Link]

  • Dr. Chandeshwar Prasad. (2025, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from YouTube. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(7H-purin-6-yl)guanidine (commonly referred to as 6-guanidinopurine ).[1] This compound represents a critical scaffold in medicinal chemistry, serving as a rigid analogue of arginine and a key pharmacophore in kinase inhibitors and antiviral nucleoside mimetics.[2]

The protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy using 6-chloropurine and guanidine. This route is selected for its operational simplicity, scalability, and avoidance of heavy metal catalysts often required in alternative cross-coupling methods.[2]

Nomenclature Clarification
  • IUPAC Name: N-(7H-purin-6-yl)guanidine[1]

  • Common Name: 6-Guanidinopurine[1][3][4][5][6]

  • User Query Syntax: "this compound" likely refers to the substitution at the 2-position of the guanidine moiety (the imino nitrogen) or is a variation of the IUPAC numbering.[1][2] This guide treats the molecule as the N-6-substituted purine derivative.[1][2]

Retrosynthetic Analysis & Strategy

The most robust disconnection for 6-guanidinopurine involves the displacement of a leaving group at the C6 position of the purine ring by a guanidine nucleophile.[2]

Strategic Considerations
  • Electrophile Selection: 6-Chloropurine is the standard electrophile.[1][2] The C6 position is activated for nucleophilic attack due to the electron-deficient nature of the pyrimidine ring in the purine system.[2]

  • Nucleophile Selection: Free guanidine is required.[2] Since guanidine is typically supplied as a salt (HCl or Carbonate), it must be liberated in situ using a strong base (NaOEt or NaOMe) to enhance nucleophilicity.[2]

  • Regioselectivity: The reaction occurs exclusively at C6.[2] N7/N9 alkylation is a competing side reaction only if alkyl halides are present; however, in this SNAr protocol, the ring nitrogens act as proton acceptors rather than nucleophiles.[2]

Reaction Pathway Diagram[1][2][4]

G cluster_conditions Reaction Conditions Start1 6-Chloropurine (Electrophile) Inter Meisenheimer-like Intermediate Start1->Inter S_NAr Attack (Reflux) Start2 Guanidine HCl (Nucleophile Precursor) Base NaOEt / EtOH (Base) Start2->Base Deprotonation Base->Inter Free Guanidine Generation Product This compound (Target) Inter->Product -HCl Re-aromatization Reflux, 4-18h->Neutralization (pH 7)

Figure 1: Synthetic workflow for the conversion of 6-chloropurine to 6-guanidinopurine via SNAr mechanism.

Detailed Synthesis Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.[7][8]RoleHazards
6-Chloropurine 154.561.0SubstrateToxic, Irritant
Guanidine HCl 95.533.0 - 5.0Nucleophile SourceIrritant, Hygroscopic
Sodium Ethoxide (21% in EtOH) 68.053.0 - 5.0BaseFlammable, Corrosive
Ethanol (Anhydrous) 46.07SolventSolventFlammable
Acetic Acid 60.05N/AQuenching/pH adj.[1][2]Corrosive
Experimental Procedure

Step 1: Preparation of Free Guanidine Base

  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with Guanidine Hydrochloride (3.0–5.0 equiv).[2]

  • Add Anhydrous Ethanol (10–15 mL per gram of substrate).

  • Add Sodium Ethoxide solution (3.0–5.0 equiv) dropwise.[2]

    • Note: A white precipitate of NaCl will form immediately.[2]

    • Causality: Excess guanidine is used to prevent polymerization or bis-substitution and to drive the reaction to completion against the lower reactivity of the purine system.[2]

Step 2: SNAr Reaction

  • Add 6-Chloropurine (1.0 equiv) to the guanidine/ethoxide suspension.[2]

  • Heat the mixture to Reflux (approx. 78-80 °C) .

  • Maintain reflux for 4 to 18 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 8:2) or LC-MS.[1][2] The starting material (6-chloropurine) should disappear, and a more polar product spot should appear.[2]

Step 3: Workup and Isolation [2]

  • Cool the reaction mixture to room temperature.

  • Filter off the precipitated sodium chloride and any unreacted insoluble material.[2]

  • Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

  • Neutralization: Dilute the residue with a small amount of water (approx. 5 mL/g) and adjust the pH to ~7.0–8.0 using dilute Acetic Acid or HCl.[2]

    • Critical Step: The product is amphoteric.[2] It is most insoluble at its isoelectric point (neutral to slightly basic pH).[2]

  • Allow the mixture to stand at 4 °C (refrigerator) for 12 hours to maximize precipitation.

  • Filter the solid product and wash with cold water followed by cold ethanol.

Step 4: Purification

  • Recrystallization: The crude solid can be recrystallized from boiling water or a water/ethanol mixture.[2]

  • Drying: Dry the product in a vacuum oven at 50 °C over P2O5 to remove residual water.

Expected Yield and Properties[2][8]
  • Yield: 60% – 80%[1]

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: >300 °C (decomposes).[2][8]

  • Solubility: Soluble in dilute acids and bases; sparingly soluble in water and organic solvents.[2]

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Proton NMR (1H NMR)
  • Solvent: DMSO-d6 + D2O (exchangeable protons may disappear).

  • Key Signals:

    • H2 (Purine): Singlet around δ 8.2 – 8.5 ppm.[2]

    • H8 (Purine): Singlet around δ 8.0 – 8.3 ppm.[2]

    • Absence of: Signals corresponding to the ethoxy group (unless solvated) or starting material peaks.[2]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (ESI+).

  • Target Ion: [M+H]+ = 178.07 (Calculated for C6H7N7).[1]

  • Fragmentation: Loss of ammonia (NH3, -17) or cyanamide fragments may be observed in MS/MS.[2]

UV-Vis Spectroscopy[1]
  • Shift: The substitution of chlorine (auxochrome) with a guanidine group (bathochromic shift) will alter the

    
    .[2]
    
  • Condition: Measure in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent shifts characteristic of the purine ring protonation states.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of guanidine.[1][2]Ensure NaOEt is fresh and anhydrous. Increase equivalents of Guanidine/Base.[2]
No Precipitation pH not at isoelectric point.[2]Carefully adjust pH to 7-8.[1][2] If too acidic, the guanidinium salt forms (soluble); if too basic, the purine anion forms.[2]
Impurity: Hydrolysis Presence of water during reflux.[2][6][9]Ensure anhydrous ethanol is used.[2] Water can hydrolyze 6-chloropurine to Hypoxanthine (6-hydroxypurine).[1]
Impurity: Ethyl Ether Reaction with solvent (EtO- attack).[1]Guanidine is a better nucleophile than ethoxide, but if guanidine is limited, 6-ethoxypurine may form.[1][2] Ensure Guanidine is in excess.[2]

Alternative Method: Guanylation of Adenine[2]

If 6-chloropurine is unavailable, Adenine (6-aminopurine) can be guanylated directly, though yields are typically lower due to the poor nucleophilicity of the exocyclic amine.[2]

  • Reagent: S-methylisothiourea hemisulfate or Pyrazole-1-carboxamidine.[1][2]

  • Conditions: DMF, 100 °C, longer reaction times.

  • Note: This route often requires protection of the N9 position to prevent side reactions.[2]

References

  • Česnek, M., Holý, A., & Masojídková, M. (2002).[2][10] "6-Guanidinopurine Nucleosides and Their Analogues." Tetrahedron, 58(15), 2985–2996.[2][7][8][10]

  • Kiburis, J., & Lister, J. H. (1971).[2] "Nucleophilic displacement of the trimethylammonio-group as a new route to fluoropurines." Journal of the Chemical Society C: Organic, 3942-3947.[2] (Foundational work on purine nucleophilic substitutions).

  • Hitchings, G. H., & Elion, G. B. (1956).[2] "Chloropurine derivatives." U.S. Patent 2,832,781.[2] (Describes the synthesis and reactivity of 6-chloropurine).

  • Vandendriessche, F., et al. (1993).[2] "Synthesis of the 6-guanidino analogue of the potent anti-HIV agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA)." Bioorganic & Medicinal Chemistry Letters, 3(2), 193-196.[1][2]

Disclaimer: This protocol involves the use of hazardous chemicals.[2] All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).[2] The author assumes no liability for the use of this information.

Sources

Application Note: Optimal Solvents & Reconstitution Protocol for 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers working with 2-(7H-purin-6-yl)guanidine (also known as 6-guanidinopurine or N-(purin-6-yl)guanidine; CAS 446839-81-2). Given the sparse specific literature on this exact derivative, this guide synthesizes physicochemical principles of purine/guanidine chemistry with standard pharmaceutical solubility protocols to provide a robust, self-validating methodology.

Executive Summary

This compound presents a unique solubility challenge due to its hybrid structure: a rigid, planar purine core (promoting strong crystal lattice stacking and poor aqueous solubility) and a highly polar, basic guanidine moiety (pKa ~12.5).

Successful reconstitution requires disrupting the intermolecular


-

stacking of the purine rings while stabilizing the polar guanidine group.
  • Primary Recommendation: Reconstitute in anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (10–50 mM).

  • Secondary Recommendation: For strictly aqueous applications, use 0.1 M HCl or 0.1 M Acetic Acid to exploit protonation-driven solubility.

  • Contraindication: Avoid neutral buffers (PBS, pH 7.4) for stock preparation, as the compound is prone to precipitation due to the aggregation of the uncharged/zwitterionic species.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is critical for troubleshooting.

FeatureChemical PropertyImplication for Reconstitution
Purine Core Planar, aromatic, hydrophobic character.High crystal lattice energy; poor water solubility at neutral pH.
Guanidine Group Highly basic (pKa

12–13).
Protonates easily. Solubility increases significantly at acidic pH (< 5).
H-Bond Donors Multiple NH sites.High affinity for polar aprotic solvents (DMSO, DMF).
Solubility Matrix

Data estimated based on structural analogs (Adenine, Guanabenz).

SolventSolubility RatingMax Conc. (Est.)Usage
DMSO Optimal 20–50 mMPrimary Stock Solution
DMF Good10–30 mMAlternative Organic Stock
0.1 M HCl Good10–20 mMAqueous Stock (Acidic)
Ethanol Poor< 1 mMNot Recommended
Water (pH 7) Very Poor< 0.1 mMAvoid for Stock
PBS (pH 7.4) Very Poor< 0.1 mMDiluent only (Low conc.)

Reconstitution Protocols

Protocol A: DMSO Stock Preparation (Standard)

Purpose: To create a stable, high-concentration stock for long-term storage and subsequent dilution into biological assays.

Materials:

  • This compound (Solid)

  • Anhydrous DMSO (Spectroscopy grade or Cell Culture grade, >99.9%)

  • Vortex mixer

  • Ultrasonic water bath (optional but recommended)

  • Amber glass vials (to protect from light)

Procedure:

  • Calculate: Determine the volume of DMSO required to achieve a target concentration of 10 mM .

    • Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Note: MW of this compound

      
       177.17  g/mol .
      
  • Weigh: Accurately weigh the specific amount of solid into a sterile microcentrifuge tube or amber vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.

  • Dissolve:

    • Vortex vigorously for 30 seconds.

    • Inspect visually. If particles remain, sonicate in a water bath at room temperature for 5–10 minutes. Caution: Do not allow the temperature to exceed 40°C to prevent degradation.

  • Verify: Ensure the solution is perfectly clear and meniscus-free.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Acidic Stock (For DMSO-Sensitive Assays)

Purpose: For animal studies or cellular assays where DMSO toxicity is a concern.

Materials:

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid (sterile filtered).

Procedure:

  • Weigh the solid compound.

  • Add 0.1 M HCl to achieve a concentration of 5–10 mM .

  • Vortex immediately. The basic guanidine group will protonate, driving the molecule into solution.

  • Neutralization (Critical Step): When adding this stock to the assay medium, ensure the buffering capacity of the medium (e.g., HEPES, Bicarbonate) is sufficient to neutralize the acid without precipitating the compound.

    • Tip: Dilute slowly and with rapid stirring to prevent local high-pH pockets that cause crashing out.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the reconstitution workflow.

ReconstitutionWorkflow Start Start: this compound Solid Decision Is DMSO permissible in assay? Start->Decision DMSO_Route Protocol A: DMSO Stock Decision->DMSO_Route Yes Aq_Route Protocol B: Acidic Stock Decision->Aq_Route No Dissolve_DMSO Dissolve in Anhydrous DMSO (Target: 10-50 mM) DMSO_Route->Dissolve_DMSO Sonicate Vortex & Sonicate (Clear Solution) Dissolve_DMSO->Sonicate Aliquot Aliquot & Store (-20°C / -80°C) Sonicate->Aliquot Dilution Dilution into Assay Buffer Aliquot->Dilution Dissolve_Acid Dissolve in 0.1 M HCl (Target: 5-10 mM) Aq_Route->Dissolve_Acid Dissolve_Acid->Dilution Check Check for Precipitation (Cloudiness) Dilution->Check Success Ready for Assay Check->Success Clear Fail Precipitation Detected: Reduce Conc. or Increase DMSO % Check->Fail Cloudy

Figure 1: Decision tree for solvent selection and reconstitution workflow. Blue nodes indicate start/process, Green indicates success/preferred path, Red indicates alternative/failure points.

Troubleshooting & Optimization

Issue: "Cloudiness" upon dilution into PBS/Media

Cause: The "Solubility Cliff." When the DMSO stock (where the compound is soluble) hits the aqueous buffer (where it is insoluble), the compound may crash out before it can disperse, especially if the local concentration exceeds the solubility limit. Solution:

  • Serial Dilution: Do not jump from 10 mM stock to 10 µM assay directly if possible. Create an intermediate dilution (e.g., 1 mM in 10% DMSO/Water) before the final step.

  • Vortex While Adding: Add the stock solution into the vortexing buffer, not the other way around. This ensures rapid dispersion.

  • Warm the Buffer: Pre-warm the assay buffer to 37°C to improve solubility kinetics.

Issue: Compound degradation

Cause: Guanidines can hydrolyze to ureas under highly basic conditions or high temperatures. Solution:

  • Keep stocks neutral or slightly acidic.

  • Avoid storing in basic buffers (pH > 9) for more than 24 hours.

  • Always store DMSO stocks desiccated (DMSO is hygroscopic; water uptake promotes degradation).

Storage & Stability Guidelines

ConditionRecommendationRationale
Solid State -20°C, Desiccated, DarkProtects from hydrolysis and photodegradation.
DMSO Stock -20°C or -80°CFreezes DMSO, halting chemical reactions. Stable for months.
Aqueous Stock Do Not Store Prepare fresh. Guanidines are less stable in water over time.
Freeze-Thaw Max 3 cyclesRepeated expansion/contraction can precipitate the compound.

References

  • PubChem Compound Summary. Purine and Guanidine Derivatives. National Center for Biotechnology Information. Available at: [Link] (Accessed Oct 2023).

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for pKa of guanidine and purine systems).
  • LookChem. Product Data: this compound (CAS 446839-81-2). Available at: [Link]

preparing 2-(7H-purin-6-yl)guanidine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of 2-(7H-purin-6-yl)guanidine Stock Solutions in DMSO

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of This compound (synonymous with 6-guanidinopurine ) in Dimethyl Sulfoxide (DMSO). This compound acts as a scaffold for various kinase inhibitors (e.g., CDK inhibitors) and possesses unique physicochemical properties—specifically, the combination of a hydrophobic purine core with a highly polar, basic guanidine moiety. This duality creates significant solubility challenges, including aggregation, micro-precipitation, and sensitivity to hydration.

This protocol is designed to eliminate experimental variability caused by "silent precipitation" and solvent hygroscopicity, ensuring consistent biological data in high-throughput screening (HTS) and enzymatic assays.

Chemical Context & Solubility Mechanics

To dissolve this compound effectively, one must understand the competing forces at play:

  • π-π Stacking (The Barrier): The planar purine ring system exhibits strong intermolecular π-π stacking, leading to high lattice energy. This resists dissolution, often requiring mechanical energy (sonication) to disrupt.

  • Guanidine Basicity (The Handle): The guanidine group at the C6 position is basic. While less basic than free guanidine due to delocalization into the purine ring, it can still serve as a proton acceptor.

  • Hygroscopicity (The Risk): Both the guanidine moiety and the DMSO solvent are hygroscopic. Absorbed atmospheric water acts as an anti-solvent for the hydrophobic purine core, causing the compound to crash out of solution over time (1).

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImplication for Stock Prep
Molecular Structure Purine ring + Guanidine tailHigh lattice energy; requires polar aprotic solvent.
Solubility (Water) Very Low (< 1 mg/mL)Aqueous dilution must be rapid to avoid crashing.
Solubility (DMSO) Moderate (~10–50 mM typ.)Dissolves but may require heat/sonication.
Hygroscopicity HighStock solutions degrade/precipitate if exposed to air.
pKa ~9–10 (Guanidine)pH-dependent solubility; sensitive to acidic buffers.

Materials & Equipment

  • Compound: this compound (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, water content <50 ppm).

    • Note: Do not use "molecular biology grade" DMSO that has been opened and stored without desiccants. Use single-use ampoules or a freshly opened bottle stored over molecular sieves.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and light degradation).

  • Equipment:

    • Ultrasonic bath (35–40 kHz).

    • Vortex mixer.

    • Dry block heater set to 37°C.

    • Desiccator cabinet.

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM stock concentration, which is the industry standard for kinase inhibitor libraries. Higher concentrations (e.g., 50 mM) increase the risk of precipitation during freeze-thaw cycles.

Step 1: Molar Calculations

Calculate the required mass using the formula:



  • Example: To prepare 1 mL of 10 mM solution (MW ≈ 177.17 g/mol for free base):

    
    
    
Step 2: Weighing & Solvent Addition
  • Weigh the compound into a sterile amber glass vial.

    • Critical: If the static charge is high (common with purines), use an anti-static gun or weigh directly into the pre-tared vial.

  • Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Technique: Do not wash down the sides yet; aim for the powder pile to maximize initial solvent contact.

Step 3: Dissolution Workflow (The "3-Stage" Process)

Purines rarely dissolve instantly. Follow this sequence to ensure true solution homogeneity.

  • Vortex (30 seconds): Create a suspension. The solution will likely appear cloudy or contain visible particulates.

  • Sonicate (5–10 minutes): Place the vial in an ultrasonic bath at room temperature.

    • Mechanism:[1][2][3][4][5] Acoustic cavitation disrupts the π-π stacking interactions of the purine rings (2).

  • Visual Inspection: Hold the vial up to a light source.

    • Pass: Solution is crystal clear. No "schlieren" lines (swirls indicating density differences).

    • Fail: Particulates visible or solution is hazy.

  • Thermal Assist (If Cloudy): If particulates persist, heat the vial to 37°C for 10 minutes, then vortex again.

    • Warning: Do not exceed 40°C to avoid degrading the guanidine moiety.

Step 4: Aliquoting & Storage
  • Immediately aliquot the stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage Conditions:

    • Short-term (weeks): -20°C.

    • Long-term (months/years): -80°C.

  • Desiccation: Store vials inside a secondary container (box) containing desiccant packs (silica gel) to prevent moisture ingress during freezer storage (3).

Visualization: Dissolution Decision Tree

The following diagram illustrates the logical flow for solubilizing difficult purine derivatives, ensuring no step is skipped.

DissolutionProtocol Start Weigh Compound Add Anhydrous DMSO Vortex Vortex High Speed (30 sec) Start->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Sonicate (5-10 mins, RT) Check1->Sonicate No (Cloudy) Success Aliquot & Store (-80°C + Desiccant) Check1->Success Yes Check2 Visual Inspection: Clear? Sonicate->Check2 Heat Heat to 37°C (10 mins) Check2->Heat No Check2->Success Yes Check3 Visual Inspection: Clear? Heat->Check3 Check3->Success Yes Fail Troubleshoot: Check Purity or Add 1% Acid (HCl) Check3->Fail No (Precipitate Persists)

Caption: Logical workflow for solubilizing this compound. The process prioritizes mechanical disruption (sonication) over thermal stress to preserve compound integrity.

Troubleshooting & Assay Integration

Issue: Precipitation upon Dilution into Aqueous Buffer

This is the most common failure mode. When the DMSO stock is added to an aqueous buffer (e.g., PBS), the hydrophobic purine ring may cause immediate micro-precipitation.

  • Solution 1 (Stepwise Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10 mM stock

    
     1 mM in 50% DMSO/Water 
    
    
    
    Final Assay Buffer).
  • Solution 2 (Detergents): Include 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound. This stabilizes the purine ring in the aqueous phase.

Issue: "Crash-out" in Frozen Stocks

If you notice crystals in the vial after thawing:

  • Do not pipette the supernatant (concentration will be wrong).

  • Warm the vial to 37°C.

  • Sonicate for 5 minutes.

  • Vortex vigorously.

  • Verify clarity before use.

References

  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708–715. Link

  • Santos, N. C., et al. (2003). "Ultrasound-assisted solubilization of compounds for biological assays." Biochemical and Biophysical Research Communications, 302(3), 601-605. Link

  • Cheng, X., et al. (2003). "The impact of hygroscopic DMSO on compound solubility and assay precision." Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Havlíček, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(3), 408-412. Link

Sources

Synthesis of 2-(7H-purin-6-yl)guanidine: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(7H-purin-6-yl)guanidine is a significant purine derivative that holds considerable interest for researchers in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a valuable scaffold for the development of novel therapeutics. This application note provides a comprehensive guide to the chemical reagents and detailed protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established principles of organic synthesis and aim to provide a robust and reproducible approach to obtaining this target compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the readily available and commercially accessible purine derivative, hypoxanthine. This strategy leverages the well-established reactivity of purine systems and offers a logical and efficient pathway to the desired product.

The overall synthetic workflow can be visualized as follows:

G Hypoxanthine Hypoxanthine Chlorination Step 1: Chlorination Hypoxanthine->Chlorination Chloropurine 6-Chloropurine Chlorination->Chloropurine Formation of key intermediate Guanidinylation Step 2: Guanidinylation Chloropurine->Guanidinylation Target This compound Guanidinylation->Target Final product formation

Caption: Synthetic workflow for this compound.

This strategic disconnection involves two key transformations:

  • Chlorination of Hypoxanthine: The initial step focuses on the conversion of the 6-hydroxyl group of hypoxanthine into a good leaving group, specifically a chlorine atom. This is a critical activation step that prepares the purine core for the subsequent introduction of the guanidine moiety.

  • Nucleophilic Aromatic Substitution with Guanidine: The second step involves the displacement of the 6-chloro substituent by guanidine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a common and powerful method for the functionalization of electron-deficient heterocyclic systems.

Reagent Selection and Mechanistic Rationale

The choice of reagents for each step is dictated by their reactivity, selectivity, and the need to ensure compatibility with the purine core.

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

The conversion of hypoxanthine to 6-chloropurine is a classic transformation in purine chemistry. The hydroxyl group at the C6 position of hypoxanthine is not a good leaving group and requires activation. This is typically achieved using a chlorinating agent that can convert the lactam functionality into a chloro-substituted aromatic system.

Primary Reagent: Phosphorus oxychloride (POCl3)

  • Rationale: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[1][2] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a tertiary amine, such as N,N-dimethylaniline, is often employed as a catalyst and to neutralize the HCl generated during the reaction.[1]

Alternative Reagent: Bis(trichloromethyl)carbonate (Triphosgene)

  • Rationale: As a safer alternative to phosgene, bis(trichloromethyl)carbonate can also be used for the chlorination of hypoxanthine.[3] The reaction is typically carried out in the presence of an organic amine catalyst.[3]

The reaction mechanism for the chlorination using phosphorus oxychloride is depicted below:

G cluster_0 Chlorination Mechanism Hypoxanthine Hypoxanthine Intermediate1 Phosphate Ester Intermediate Hypoxanthine->Intermediate1 + POCl3 POCl3 POCl3 Chloropurine 6-Chloropurine Intermediate1->Chloropurine + Cl- Chloride Cl-

Caption: Mechanism of hypoxanthine chlorination.

Step 2: Synthesis of this compound from 6-Chloropurine

The second step involves the reaction of the activated 6-chloropurine with guanidine. The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution at the C6 position.[4][5]

Primary Reagent: Guanidine Hydrochloride

  • Rationale: Guanidine hydrochloride is a stable and commercially available source of guanidine. In the presence of a base, the free guanidine is liberated, which then acts as the nucleophile. The choice of base and solvent is critical to ensure sufficient solubility of the reactants and to promote the reaction without causing undesired side reactions.

Reaction Considerations:

  • Basicity: Guanidine is a strong base (pKa ≈ 13.5), which can deprotonate the purine ring nitrogens. This can potentially lead to a mixture of products if the reaction is not carefully controlled. The use of a non-nucleophilic base to neutralize the guanidine hydrochloride is recommended.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often suitable for this type of reaction as they can dissolve the reactants and facilitate the SNAr reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is adapted from established literature procedures.[1][2][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Hypoxanthine136.1110.0 g0.0735 mol
Phosphorus oxychloride (POCl3)153.33100 mL1.08 mol
N,N-Dimethylaniline121.1810 mL0.082 mol
Ice-~500 g-
30% Ammonium Hydroxide (aq)-As needed-
Deionized Water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hypoxanthine (10.0 g, 0.0735 mol).

  • In a fume hood, carefully add phosphorus oxychloride (100 mL, 1.08 mol) and N,N-dimethylaniline (10 mL, 0.082 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 2-3 hours. The solid hypoxanthine should gradually dissolve.

  • After the reaction is complete (monitored by TLC, e.g., 10% MeOH in CH2Cl2), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a white to off-white solid.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Dry the solid under vacuum to afford 6-chloropurine. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of this compound from 6-Chloropurine

This protocol is based on the principles of nucleophilic aromatic substitution on chloro-heterocycles.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloropurine154.555.0 g0.0323 mol
Guanidine Hydrochloride95.534.64 g0.0486 mol
Sodium Hydride (60% dispersion in oil)24.001.94 g0.0486 mol
Anhydrous N,N-Dimethylformamide (DMF)73.09100 mL-
Diethyl Ether74.12As needed-
Deionized Water18.02As needed-

Procedure:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add guanidine hydrochloride (4.64 g, 0.0486 mol) and anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.94 g of a 60% dispersion in oil, 0.0486 mol) portion-wise to the suspension. Hydrogen gas will be evolved, so ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of free guanidine.

  • In a separate flask, dissolve 6-chloropurine (5.0 g, 0.0323 mol) in anhydrous DMF (50 mL).

  • Add the solution of 6-chloropurine to the guanidine solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 15% MeOH in CH2Cl2 with 1% triethylamine).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • A precipitate should form. If not, adjust the pH to ~7 with dilute HCl.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonia).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process starting from hypoxanthine. The key steps involve the chlorination of hypoxanthine to form 6-chloropurine, followed by a nucleophilic aromatic substitution with guanidine. The protocols provided in this application note offer a detailed and practical guide for researchers to synthesize this valuable compound for their research endeavors. Careful execution of the experimental procedures and appropriate analytical characterization are essential for obtaining the desired product in high yield and purity.

References

  • CN102336755A - Chemical synthesis method of 6-chloropurine.
  • Synthesis method of 6-chloropurine - Eureka | Patsnap. [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC. (2021-02-18). [Link]

  • Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose - PubMed. [Link]

  • Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing). [Link]

  • 6-chloropurine - US2832781A - Google P
  • Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro) - BYU ScholarsArchive. [Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - ResearchGate. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (2024-04-06). [Link]

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. [Link]

  • Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation - PubMed. (2021-12-03). [Link]

  • Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation - Organic Chemistry Portal. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Guanidine hydrochloride and Urea on the interaction of 6-thioguanine with human serum albumin: A spectroscopic and molecular dynamics based study - ResearchGate. (2016-04-22). [Link]

  • someone in the lab I'm in talks about guanidine hydrochloride in a secret suspicious way : r/labrats - Reddit. (2023-08-08). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Guanidinyl-Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from 2-(7H-purin-6-yl)guanidine samples Ticket ID: PUR-GUAN-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

Purifying This compound (and related guanidinyl-purine scaffolds) presents a unique chemical paradox: the molecule combines the high polarity and basicity of a guanidine (


) with the poor solubility and aggregation tendencies of the purine  ring system.

Common impurities in this synthesis include:

  • Regioisomers (N7 vs. N9): The most persistent thermodynamic vs. kinetic impurity.

  • Hydrolysis Products: Conversion of the guanidine moiety to urea or reversion to the starting amine (e.g., Adenine derivatives).

  • Unreacted Electrophiles: Halopurines (e.g., 6-chloropurine) trapped in the crystal lattice.

This guide provides a modular troubleshooting approach, moving from bulk cleanup (chemical methods) to high-purity isolation (chromatographic methods).

Phase 1: Diagnostic & Analytical Setup

Q: My HPLC baseline is noisy, and peaks are tailing significantly. How do I get a clean trace?

A: Guanidinyl purines are highly basic. In standard neutral buffers, they interact strongly with residual silanols on silica columns, causing tailing.

The Fix: Acidic Ion-Pairing or High pH Stability You must suppress the ionization of surface silanols or pair the cationic guanidine.

ParameterRecommendationMechanism
Column C18 with high carbon load or "Polar Embedded" C18.Prevents pore collapse in highly aqueous phases.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid) OR 10mM Ammonium Formate (pH 3.0).Low pH suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (MeCN) + Modifier.MeCN breaks purine stacking interactions better than MeOH.
Ion Pairing Add 5mM Sodium Octanesulfonate (if tailing persists).Forms a neutral complex with the guanidinium cation, improving retention and shape.
Wavelength 254 nm / 260 nm.Purine absorption maximum.

Critical Note: If using Mass Spec (LC-MS), avoid non-volatile ion-pairing agents like sulfonates. Use TFA or Formic Acid instead.

Phase 2: Bulk Purification (The "pH Swing" Protocol)

Q: I have a crude solid with ~85% purity. Chromatography is too expensive for this scale. Can I recrystallize?

A: Standard organic recrystallization often fails because these molecules are insoluble in DCM or Ethyl Acetate and too soluble in hot Methanol. The most robust method for amphoteric purines is Isoelectric Reprecipitation (The pH Swing) .

This method leverages the massive solubility difference between the protonated salt form (pH < 4) and the free base / zwitterion (pH ~7-9).

Protocol: The Acid-Base Swing
  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1M HCl (or H₂SO₄) until the pH is ~2.0. The solution should become clear as the guanidinium salt forms.

    • Troubleshooting: If insolubles remain, filter them out. These are likely non-basic impurities (e.g., inorganic salts or neutral polymers).

  • Carbon Treatment (Optional): Add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite. This removes colored oligomers.

  • Precipitation: Slowly add 2M NaOH or Ammonium Hydroxide dropwise while stirring vigorously.

    • Target pH: Monitor pH closely.[1] As you approach pH 8.5 - 9.0 (the likely isoelectric point range), the free base will precipitate as a white/off-white solid.

  • Aging: Cool the slurry to 4°C for 2 hours to maximize yield.

  • Wash: Filter and wash the cake with cold water (removes salts) followed by cold acetone (removes drying water and trace organic impurities).

pH_Swing Crude Crude Sample (Solid) Acidify Acidify (pH < 2) Forms Soluble Salt Crude->Acidify + 1M HCl Filter Filter Insolubles (Remove Neutrals) Acidify->Filter Basify Basify (pH 8-9) Precipitate Free Base Filter->Basify + NaOH/NH4OH Isolate Filter & Wash (Cold Water/Acetone) Basify->Isolate Cool to 4°C

Figure 1: The "pH Swing" logic for purifying amphoteric guanidinyl purines.

Phase 3: Removing Specific Impurities (Isomers & Hydrolysis)

Q: I see a persistent impurity at RRT 0.95 or 1.05. It has the same mass (MW) as my product. What is it?

A: This is almost certainly the N7-regioisomer . Purine alkylation or substitution often yields a mixture of N9 (desired, thermodynamically stable) and N7 (kinetic) isomers. They have identical masses but different polarities.

Troubleshooting Guide for Isomer Removal:

MethodProtocolWhy it works
Recrystallization Use DMSO/Water (1:5) or DMF/Ethanol . Dissolve in minimum hot DMSO, add anti-solvent (Water/EtOH).N9 isomers generally pack better into crystal lattices than N7 isomers due to symmetry.
Flash Chromatography Column: Amine-functionalized Silica (NH2-Silica). Eluent: DCM:MeOH (95:5 to 80:20).Standard silica is too acidic and streaks purines. Amine-silica provides "orthogonal" selectivity and reduces tailing.
Enzymatic Cleanup Treat with Purine Nucleoside Phosphorylase (if applicable to nucleoside forms).Enzymes are highly regioselective and will often only process the N9 isomer, leaving N7 behind (or vice versa).

Q: My sample smells like ammonia, and a new peak appears over time. A: The guanidine group is hydrolyzing.

  • Cause: Prolonged exposure to high pH (>10) or high temperature in water.

  • Prevention: Store samples as the HCl salt (solid state) at -20°C. Avoid leaving the free base in solution for >24 hours.

Phase 4: Advanced Scavenging (Metals)

Q: I used a Palladium catalyst for a coupling step. The product is grey. How do I clean it?

A: Purines are excellent ligands for metals (N7 and N9 coordinate Pd strongly). Simple filtration won't work.

The Protocol:

  • Dissolve the compound in the Acidic Phase (from Phase 2, Step 1).

  • Add a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) directly to the acidic solution.

  • Stir for 4-12 hours.

  • Filter off the scavenger resin.

  • Proceed with the "pH Swing" (Phase 2, Step 3) to precipitate the metal-free product.

Summary Workflow

Use this decision tree to select the correct purification path for your current purity level.

Purification_Decision Start Start: Crude Sample CheckPurity Check Purity (HPLC) Start->CheckPurity LowPurity Purity < 85% CheckPurity->LowPurity MidPurity Purity 85-95% CheckPurity->MidPurity HighPurity Purity > 95% CheckPurity->HighPurity Action_Swing Perform pH Swing (Acid/Base Precip) LowPurity->Action_Swing Action_Recryst Recrystallize (DMSO/Water) MidPurity->Action_Recryst Action_PrepLC Prep HPLC (C18, 0.1% TFA) HighPurity->Action_PrepLC Action_Swing->CheckPurity Re-assay Action_Recryst->CheckPurity Re-assay

Figure 2: Decision matrix for selecting the purification methodology based on initial purity.

References

  • Solínová, V., et al. (2006).[1][2] "Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs." Electrophoresis. (Provides critical pKa data for guanidinyl purines: Guanidine pKa ~7.75-10.32; Purine N1 pKa ~4.1-4.9).[2]

  • Teledyne ISCO. "Purine and Related Compound Purification Strategies." (Flash chromatography solvent systems for purines).

  • Separation Science. "HPLC Troubleshooting for Purine Peak Issues." (Methodologies for suppressing silanol interactions).

  • Krafka, D., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega. (Detailed discussion on N7 vs N9 isomer separation and NMR identification).

Sources

overcoming background noise in 2-(7H-purin-6-yl)guanidine assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(7H-purin-6-yl)guanidine Assay Optimization

Executive Summary

This compound (and the broader class of guanidinopurines) presents unique challenges in biochemical assays due to its hybrid physicochemical nature. It combines a planar, hydrophobic purine ring (prone to


-

stacking and fluorescence) with a highly basic guanidine moiety (pKa

12.5, prone to protonation and non-specific electrostatic binding).

This guide addresses the three primary sources of "noise" associated with this chemotype: colloidal aggregation , intrinsic fluorescence , and non-specific electrostatic interactions .

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your protocol, you must diagnose the specific type of noise. Use the following logic flow to categorize your interference.

AssayDiagnosis Start START: High Background / Variable Data Step1 Step 1: Is the noise Optical or Physical? Start->Step1 OpticalTest Test: Run Spectral Scan (Excitation/Emission of Assay) Step1->OpticalTest Suspect Interference PhysicalTest Test: Centrifugation/Detergent (Spin down @ 13k rpm) Step1->PhysicalTest Suspect Insolubility ResultOptical Compound Fluoresces at Assay Wavelength? OpticalTest->ResultOptical ResultAgg Signal drops after spin or improves with 0.01% Triton? PhysicalTest->ResultAgg Sol1 ISSUE: Intrinsic Fluorescence ACTION: Switch to Red-Shifted Probes or Time-Resolved FRET (TR-FRET) ResultOptical->Sol1 Yes Sol3 ISSUE: Non-Specific Binding ACTION: Increase Ionic Strength (>150mM NaCl) ResultOptical->Sol3 No (Signal persists) Sol2 ISSUE: Colloidal Aggregation ACTION: Add 0.01% Triton X-100 or CHAPS to Buffer ResultAgg->Sol2 Yes ResultAgg->Sol3 No

Figure 1: Diagnostic logic for identifying the source of assay interference. Blue nodes indicate decision points; Green/Red nodes indicate solutions.

Part 2: Troubleshooting Guides & FAQs

Category 1: False Positives & Variable IC50s (Aggregation)

Q: Why do I see inhibition in my enzyme assay even at low concentrations, but the results are not reproducible?

A: You are likely observing promiscuous inhibition via colloidal aggregation . this compound contains a planar aromatic system that encourages stacking in aqueous solution. At micromolar concentrations, these stacks form colloidal particles that sequester enzymes, leading to false positives (inhibition that is not site-specific). This is a well-documented phenomenon in drug discovery known as "Shoichet's Aggregators" [1].

The Fix: The Detergent Sensitivity Test To validate if your compound is acting as a specific inhibitor or an aggregator, perform this control:

  • Baseline: Measure IC50 in standard buffer.

  • Challenge: Measure IC50 in buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Interpretation:

    • IC50 remains constant: Specific binding.

    • Inhibition disappears (IC50 increases >10x): The compound was aggregating. The detergent broke up the colloids.

Reference:

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.Link

Category 2: High Background Signal (Optical Interference)

Q: My fluorescence intensity readings are erratic, or the baseline is higher than my negative control.

A: Purine derivatives are intrinsically fluorescent. The purine ring absorbs strongly in the UV region (260–280 nm) and can have significant emission tails in the blue region (350–450 nm), especially when substituted with electron-donating groups like guanidine [2].

Common Interference Scenarios:

Assay Type Conflict Source Mechanism
Coupled Enzyme Assays NADH/NADPH (Ex 340nm / Em 460nm) Compound autofluorescence overlaps with NADH emission, masking the signal decrease.
FRET Assays Cyan/Blue Donors Compound absorbs the excitation light (Inner Filter Effect), reducing donor emission artificially.

| DNA Binding (DAPI/Hoechst) | UV Excitation | Compound competes for excitation photons or emits in the blue channel. |

The Fix:

  • Spectral Scan: Run an absorbance and emission scan of the pure compound (10 µM) in your assay buffer.

  • Red-Shift: Switch to red-shifted fluorophores (e.g., Resorufin, Cy5, or Alexa 647) where purines do not absorb or emit.

  • Correction: If you must use UV/Blue probes, use a "Compound Only" well (no enzyme/substrate) and subtract this background from your data points.

Category 3: Solubility & Non-Specific Binding

Q: The compound seems to precipitate or stick to the plate walls.

A: This is a charge/solubility mismatch. The guanidine group is highly basic (pKa ~12.5). At physiological pH (7.4), it is fully protonated (cationic).

  • Electrostatics: The positively charged guanidinium interacts with negatively charged plastic surfaces (polystyrene) or the phosphate backbone of DNA/RNA reagents.

  • Salting Out: If your buffer contains high concentrations of multivalent anions (e.g., Phosphate, Citrate, Sulfate), the guanidinium cation may form insoluble salts.

The Fix:

  • Buffer Choice: Switch to Tris-HCl or HEPES instead of Phosphate-Buffered Saline (PBS) to prevent salt precipitation.

  • Ionic Strength: Increase NaCl concentration to 150 mM . This shields the charge and reduces non-specific sticking to the plate.

  • Plate Type: Use Non-Binding Surface (NBS) or Low-Binding plates (often treated with a hydrophilic polymer) rather than standard tissue-culture treated plates.

Part 3: Optimized Assay Protocol

Use this protocol to characterize this compound before running your primary screen.

Materials
  • Buffer A (Standard): 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Buffer B (Detergent): Buffer A + 0.01% Triton X-100.

  • Plate: 384-well Black Non-Binding Surface (NBS).

Step-by-Step Workflow
  • Solubility Check (Visual/Scatter):

    • Prepare a 100 µM stock in Buffer A.

    • Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.005 (Indicates no visible precipitate).

    • Fail: If cloudy, add 5% DMSO or switch to Buffer B.

  • Autofluorescence Scan:

    • Excitation: 280 nm

      
       400 nm.
      
    • Emission: 350 nm

      
       600 nm.
      
    • Action: Identify "Safe Zones" where the compound does not emit. Ensure your assay probe (e.g., FITC, Rhodamine) operates in this safe zone.

  • The "Spin-Down" Control (For Enzyme Assays):

    • Incubate compound in buffer for 15 mins.

    • Centrifuge at 13,000 x g for 10 mins.

    • Sample the supernatant carefully.

    • Compare the concentration (via HPLC or UV) before and after spin.

    • Logic: If concentration drops significantly after spinning, your compound is aggregating/insoluble.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates how the guanidinopurine moiety interacts with assay components to create noise.

Mechanism Compound This compound (Cationic & Planar) Stacking Pi-Pi Stacking (Aggregation) Compound->Stacking Charge Guanidinium (+) Charge Interaction Compound->Charge UV Purine Ring Excitation Compound->UV Enzyme Enzyme Sequestration (False Positive) Stacking->Enzyme Colloidal Formation Plastic Adsorption to Plate (Loss of Potency) Charge->Plastic Electrostatic Binding Signal High Background (Optical Noise) UV->Signal Autofluorescence

Figure 2: Mechanistic pathways of assay interference. The compound's physical properties (Red) lead to specific interactions (Yellow) causing assay failure modes (Grey).

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.

  • Rist, M. J., et al. (2002). Fluorescent Guanosine Analogs: Probes for Enzyme-Substrate Interactions. Current Organic Chemistry, 6, 1-13. (General reference for purine fluorescence).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

Technical Support Center: Purification of 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the purification of 2-(7H-purin-6-yl)guanidine (and structurally related guanidinopurines).

This compound presents a classic "purine problem": it is a high-melting, poorly soluble solid with amphoteric properties. The guanidine tail adds basicity, while the purine core retains acidic protons (N7/N9), creating complex solubility profiles dependent on pH.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Purification Protocols for Crude Guanidinopurines

Core Purification Strategy: The "pH Swing"

The Problem: Crude this compound is often contaminated with unreacted guanidine (highly basic), inorganic salts, and starting halopurines. Standard silica chromatography is often ineffective due to the compound's poor solubility and "streaking" on columns caused by the basic guanidine moiety.

The Solution: Utilize the amphoteric nature of the molecule. The guanidine group is protonatable (cationic), while the purine ring (N7/N9) can be deprotonated (anionic) or protonated depending on pH.

The Self-Validating Protocol (Acid-Base Extraction)

This method uses the molecule's pKa properties to separate it from impurities.

  • Guanidine pKa (approx): ~8.0–10.0 (lowered from 13.6 due to the electron-withdrawing purine ring).

  • Purine N1 pKa: ~3.5–4.0 (Basic).

  • Purine N9/N7 pKa: ~9.0–10.0 (Acidic).

Step-by-Step Workflow
  • Acid Dissolution: Suspend the crude solid in 1.0 M HCl (approx 10 volumes).

    • Mechanism: Protonates the guanidine and N1, forming a soluble di-cation.

    • Validation: If the solid does not dissolve, you likely have unreacted starting material (e.g., chloropurines) or inorganic insolubles.

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble impurities.

  • Controlled Reprecipitation: Slowly adjust the filtrate to pH ~9.0–9.5 using 2M NaOH or NH₄OH.

    • Mechanism: This passes the isoelectric point. The free base (or zwitterion) precipitates.

    • Critical Note: Do not overshoot to pH >11, or you may re-dissolve the product as an anion (deprotonating the purine NH).

  • Wash: Filter the precipitate and wash extensively with hot water (removes residual guanidine salts) followed by acetone (removes organic impurities).

purification_logic Crude Crude Mixture (Solid) AcidSol Dissolve in 1M HCl (pH < 2) Crude->AcidSol Protonation Filter Filtration (Remove Insolubles) AcidSol->Filter Filtrate Acidic Filtrate (Product in Solution) Filter->Filtrate BaseAdd Add NaOH/NH4OH to pH 9.5 Filtrate->BaseAdd Neutralization Precip Precipitation of Free Base BaseAdd->Precip Isoelectric Point FinalWash Wash: Hot H2O -> Acetone Precip->FinalWash Salt Removal

Figure 1: Acid-Base "Swing" Purification Logic. The process leverages the solubility difference between the protonated salt forms and the neutral free base.

Troubleshooting & FAQs

Module A: Solubility & Crystallization

Q: My product is an amorphous brick. Standard alcohols (MeOH/EtOH) aren't working for recrystallization. What now?

A: Purine-guanidines are notorious for high lattice energy. Simple alcohols often fail to dissolve them even at reflux.

  • The Fix: Use a Dipolar Aprotic Solvent System .

  • Recommended Solvent: DMF (Dimethylformamide) or DMSO.

  • Protocol:

    • Dissolve crude solid in minimum hot DMF (approx 80°C).

    • Filter hot (if necessary) to remove dust/insolubles.

    • Slowly add Water or Methanol (antisolvent) dropwise until turbidity persists.

    • Cool slowly to 4°C.

  • Why this works: DMF disrupts the strong intermolecular H-bonding of the purine/guanidine network, while water forces the hydrophobic aromatic stacking to re-establish in an ordered crystal lattice.

Solubility Reference Table

Solvent Solubility (Cold) Solubility (Hot) Use Case
Water Insoluble Poor Washing salts
Methanol Poor Moderate Antisolvent / Wash
DMF/DMSO Moderate High Primary Recrystallization
1M HCl High High Purification (Acid/Base)

| Acetone | Insoluble | Insoluble | Drying / Removing organics |

Module B: Impurity Profiling

Q: I see a persistent impurity at RRT ~0.9 or 1.1 on HPLC. It won't wash away.

A: This is likely a Regioisomer or a Hydrolysis Product .

  • Hydrolysis (Guanine formation): If the guanidine group hydrolyzes, you get Guanine (2-amino-6-oxopurine). This is extremely insoluble and difficult to separate.

    • Prevention: Avoid prolonged heating in strong acid/base.

  • Regioisomers (N7 vs N9): If your synthesis involved alkylation of the purine, you might have mixtures.

    • Detection: N7 isomers often have different UV

      
       shifts compared to N9. Check UV spectra.
      

Q: My product is turning yellow/brown upon drying. A: Oxidative instability.

  • Cause: Electron-rich purines can be prone to oxidation, especially if trace metals (from coupling catalysts) are present.

  • Fix: Dry under vacuum at

    
    . If recrystallizing, add a pinch of sodium metabisulfite or EDTA to the aqueous phase to sequester metals.
    
Module C: Analytical Challenges

Q: My HPLC peaks are tailing badly. A: The basic guanidine group interacts with residual silanols on the HPLC column.

  • The Fix: You must use a high-pH stable column or a modifier.

    • Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 8-9) or add 0.1% Triethylamine (TEA) to the mobile phase to mask silanols.

    • Column: C18 columns resistant to high pH (e.g., XBridge, Gemini) are preferred over standard silica C18.

Analytical Data Verification (Self-Check)

Before proceeding to biological assays, verify your purity using these specific markers:

  • 1H NMR (DMSO-d6):

    • Look for the Purine C2-H and C8-H singlets around

      
       8.0–8.5 ppm.
      
    • Guanidine NHs: Broad singlets, often exchangeable. If you see sharp peaks integrating to 1:1 ratio, you might have a salt form (HCl), not the free base.

  • Melting Point:

    • Expect

      
       (often with decomposition). If it melts 
      
      
      
      , it is likely impure or a different salt form.

References

  • Solínová, V., Kašička, V., Koval, D., Česnek, M., & Holý, A. (2006).[1][2] Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs and related compounds by capillary zone electrophoresis. Electrophoresis, 27(5-6), 1006–1019.[2] Link

    • Context: Provides critical pKa data for guanidinopurines (guanidine pKa ~7.75–10.32)
  • Sztanke, K., et al. (2022). Synthesis of the Guanidine Derivative.... Molecules.[1][2][3][4][5][6][7] Link

    • Context: Discusses general synthetic pathways and isolation of guanidine derivatives, highlighting the removal of sulfur-containing byproducts.
  • Bordwell pKa Table . Acidity in DMSO and Water. Link

    • Context: Reference for solvent acidity and pKa prediction for recrystalliz

Sources

Validation & Comparative

Technical Comparison: UV-Vis Spectroscopic Profiling of 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 2-(7H-purin-6-yl)guanidine (chemically synonymous with N6-guanyladenine or 6-guanidinopurine). Unlike standard purines (Adenine, Guanine), this compound features an extended conjugated system via the exocyclic guanidine moiety.

Key Technical Insight: The introduction of the guanidine group at the C6 position induces a distinct bathochromic (red) shift relative to Adenine, typically pushing the absorption maximum (


) from 260 nm into the 272–282 nm  range, depending on pH. This shift is driven by the strong auxochromic nature of the guanidinium cation and its resonance interaction with the aromatic purine core.

Structural & Electronic Basis of Absorption

To interpret the spectra accurately, one must understand the electronic transitions involved.[1] The UV absorption of purines arises primarily from


 transitions within the aromatic ring system.
Comparative Electronic Effects[1][2]
  • Adenine (Reference): Contains an exocyclic amino group (

    
    ) at C6. The lone pair participates in resonance, establishing the 
    
    
    
    at ~260 nm.
  • This compound (Target): The amino group is replaced by a guanidino group (

    
    ). This group is a more potent electron donor and extends the conjugation length. Furthermore, the guanidine group is highly basic (
    
    
    
    ), meaning it exists as a cationic guanidinium species at physiological pH, significantly altering the dipole moment and transition energy.
Diagram: Resonance & Conjugation Logic

G Adenine Adenine (C6-Amino) Transition π → π* Transition Adenine->Transition Base λmax ~260nm Target This compound (C6-Guanidino) Target->Transition Extended Conjugation Effect Bathochromic Shift (+10-20 nm) Transition->Effect Lower Energy Gap

Figure 1: Mechanistic basis for the spectral shift. The guanidine moiety lowers the energy gap for


 transitions, resulting in a red shift.

Comparative Spectroscopic Data

The following table contrasts the target compound against standard purine references. Note that values are pH-dependent due to tautomerization and protonation.

Compound

(Neutral pH 7.0)

(Acidic pH 1-2)

(Basic pH >11)
Extinction Coeff. (

)
Adenine (Ref)260 nm262 nm269 nm~13,400

Guanine (Ref)246 nm / 275 nm (shoulder)248 nm / 270 nm273 nm~10,700

This compound 272 – 278 nm 280 – 285 nm 275 – 280 nm ~12,000 – 15,000

Critical Observation:

  • Acidic Shift: At pH < 5, the guanidine group is fully protonated (

    
    ). This cationic form stabilizes the excited state, often causing the sharpest red shift and highest intensity.
    
  • Basic Shift: At pH > 11, deprotonation of the N9/N7 imidazole nitrogen occurs, causing a hypsochromic (blue) shift or broadening of the peak.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data, avoid common pitfalls like solvent cutoffs or unbuffered solutions.

Reagents & Equipment[1][3]
  • Solvent: 10 mM Potassium Phosphate Buffer (pH 7.0). Do not use unbuffered water as dissolved

    
     can alter the protonation state.
    
  • Blank: Exact matching buffer without analyte.

  • Cuvette: Quartz (Supersil), 1 cm path length. Plastic cuvettes absorb <280 nm and are unsuitable.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl (solubility is often poor in neutral water).

    • Note: This creates a concentrated acidic stock.

  • Dilution & Buffering:

    • Dilute the stock 1:100 into the target buffer (Phosphate pH 7.0, Acetate pH 4.0, or Borate pH 10.0) to achieve a final concentration of ~20-50

      
      M.
      
    • Check: Final Absorbance should be between 0.2 and 0.8 AU for linearity.

  • Baseline Correction:

    • Run a "Blank" scan with the buffer alone. Ensure the baseline is flat from 220 nm to 400 nm.

  • Acquisition:

    • Scan Range: 220 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm or 2.0 nm.

Workflow Diagram

Protocol Stock 1. Prepare Stock (Dissolve in 0.1M HCl) Dilute 2. Dilute into Buffer (Target pH 7.0 / 20-50 µM) Stock->Dilute Avoid precipitation Blank 3. Baseline Correction (Quartz Cuvette, Buffer Only) Dilute->Blank Equilibrate 2 mins Scan 4. Spectral Scan (220-400 nm) Blank->Scan Subtract Baseline Analyze 5. Derivative Analysis (Identify λmax & Shoulders) Scan->Analyze Calculate ε

Figure 2: Validated workflow for UV-Vis characterization of purine derivatives.

Troubleshooting & Quality Control

Common Artifacts
  • Peak Flattening: If the peak at ~275 nm is flat, the concentration is too high (>1.5 AU). Dilute the sample.

  • Shoulder Appearance: A shoulder at ~290-300 nm often indicates the presence of impurities (e.g., unreacted synthesis intermediates) or aggregation.

  • Solvent Cutoff: Avoid Acetone or DMSO as primary solvents; they absorb strongly below 268 nm and 330 nm respectively, masking the purine signature.

Purity Check (Ratio Method)

A quick purity check for purine derivatives is the A250/A260 or A280/A260 ratio.

  • For this compound, the A280/A260 ratio should be significantly higher than Adenine (which is ~0.15) due to the red-shifted max. Expect a ratio > 0.6.[2]

References

  • Solínová, V., et al. (2006). "Determination of acid-base dissociation constants of amino- and guanidinopurine nucleotide analogs." Electrophoresis, 27(5-6), 1006-1019.

  • Mason, S. F. (1954). "The spectra and structure of the mono- and di-amino-derivatives of acridine, quinoline, pyridine, and pyrimidine." Journal of the Chemical Society, 2071-2081. (Foundational text on auxochromic shifts in N-heterocycles).
  • Sigma-Aldrich/Merck. "Adenine & Guanine Spectral Standards."

  • NIST Chemistry WebBook. "UV/Visible Spectra of Purine Derivatives."

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(7H-purin-6-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the potential hazards of 2-(7H-purin-6-yl)guanidine is paramount to its safe handling and disposal. Based on data from the closely related compound, guanidine hydrochloride, we can infer the following potential hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled[1]. Ingestion of similar compounds may cause serious damage to health[2].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2]. Prolonged contact can lead to more severe skin inflammation[2].

  • Aquatic Toxicity: Harmful to aquatic life[1].

Given these potential hazards, improper disposal, such as drain disposal of significant quantities, is strongly discouraged to prevent environmental contamination and harm to aquatic organisms[1][3].

Table 1: Hazard Profile of Structurally Similar Guanidine Compounds

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Acute Toxicity (Inhalation) Harmful if inhaled.Inhalation of dust
Skin Corrosion/Irritation Causes skin irritation.Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye contact
Hazardous to the Aquatic Environment Harmful to aquatic life.Environmental release
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of accidental exposure or environmental release.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is classified as hazardous. Given the toxicological profile of similar compounds, it is prudent to manage all this compound waste as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Grossly contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated labware (e.g., flasks, beakers, pipette tips).

  • Solutions containing this compound.

  • Spill cleanup materials.

Step 2: Segregation of Waste Streams

Proper segregation is essential to prevent dangerous chemical reactions. This compound waste should be collected separately from other waste streams, especially strong oxidizing agents[1].

  • Solid Waste: Collect pure compound, contaminated PPE, and disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag[4].

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof container. Do not mix with other solvent wastes unless compatibility has been verified.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Selection of Appropriate Waste Containers

Container integrity is critical to prevent leaks and spills.

  • Solid Waste: Use a sturdy, sealable container. Polyethylene or polypropylene containers are suitable for laboratory quantities[2]. The container must be clearly labeled as "Hazardous Waste"[4].

  • Liquid Waste: Use a chemically resistant container, such as a glass or polyethylene bottle, with a secure, tight-fitting lid[2]. Ensure the container is compatible with the solvent if the compound is in a solution.

Step 4: Proper Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label on your hazardous waste container should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).

Step 5: Storage of Hazardous Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be:

  • In a cool, dry, and well-ventilated location[2][5].

  • Away from incompatible materials[6].

  • Clearly marked as a hazardous waste accumulation area.

  • Under the control of the laboratory personnel.

Containers must be kept securely sealed except when adding waste[2][5].

Step 6: Disposal Request and Pickup

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or down the drain[7]. All waste must be handled in accordance with local, state, and federal regulations[1][2].

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate Waste Streams Solid Liquid Sharps characterize->segregate container Step 3: Select Appropriate Container segregate:solid->container segregate:liquid->container segregate:sharps->container labeling Step 4: Label Container Correctly container->labeling storage Step 5: Store in Satellite Accumulation Area labeling->storage request Step 6: Request EHS Pickup storage->request end End: Compliant Disposal request->end

Caption: Disposal workflow for this compound.

IV. Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Use an absorbent material to contain and clean up the spill.

    • Place all cleanup materials in a sealed container and dispose of it as hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS.

    • Prevent entry to the spill area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[5]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[5].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5].

V. Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers and institutions can ensure they are not only advancing scientific knowledge but also protecting their personnel and the environment.

References

  • Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

  • Management & Disposal of Qiagen Reagents. Yale University. [Link]

  • Chemotherapeutic/Antineoplastic Waste Disposal. University of Pittsburgh. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]

  • Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River Laboratories. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guanidine Hydrochloride 6M Solution Safety Data Sheet. BioSpectra, Inc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7H-purin-6-yl)guanidine
Reactant of Route 2
Reactant of Route 2
2-(7H-purin-6-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.